1,1,2,2-Tetraphenylethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39908. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,2-triphenylethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGHUJBHQWALKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212552 | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-50-8 | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bibenzhydryl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetraphenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,2,2-Tetraphenylethane (CAS 632-50-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and safety information for 1,1,2,2-tetraphenylethane. This sterically hindered hydrocarbon is a valuable building block in organic synthesis and holds potential for applications in materials science.
Core Properties and Identification
This compound, also known as sym-tetraphenylethane, is a solid organic compound characterized by an ethane (B1197151) backbone with two phenyl groups attached to each carbon atom. Its highly symmetric and bulky structure imparts specific physical and chemical characteristics.
| Identifier | Value |
| CAS Number | 632-50-8[1] |
| Molecular Formula | C₂₆H₂₂[1] |
| Molecular Weight | 334.46 g/mol [2] |
| IUPAC Name | This compound[1] |
| Synonyms | sym-Tetraphenylethane, Bibenzhydryl |
| Appearance | White to off-white solid |
Physicochemical Properties
The compound's high melting point and thermal stability are characteristic of its rigid and symmetric molecular structure. It exhibits good solubility in many common organic solvents.
| Property | Value |
| Melting Point | ~212 °C[3] |
| Boiling Point | ~403.3 °C at 760 mmHg |
| Density | ~1.076 g/cm³ |
| Solubility | Soluble in boiling glacial acetic acid and boiling benzene; easily soluble in ether, carbon disulfide, and chloroform.[4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data are typical for this compound.
| Spectral Data Type | Key Features and Peaks |
| ¹H NMR | A complex multiplet in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the phenyl protons and a singlet for the two equivalent methine protons (-CH). |
| ¹³C NMR | Signals in the aromatic region (approx. 125-145 ppm) for the phenyl carbons and a signal for the aliphatic methine carbon.[1] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) at m/z = 334. Key fragment ions are observed at m/z = 167 (diphenylmethyl cation, [Ph₂CH]⁺), which is often the base peak, as well as signals at 168 and 165.[1] |
| Infrared (IR) Spectroscopy | Aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[5] C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.[5] Out-of-plane C-H bending gives strong absorptions in the 675-900 cm⁻¹ range, indicative of phenyl substitution.[5] |
Synthesis and Reactivity
The synthesis of this compound can be approached through the reductive coupling of a suitable precursor. A common strategy for creating such sterically hindered C-C bonds is through metal-mediated reactions.
Experimental Protocol: Reductive Coupling of Diphenylmethyl Halide
This protocol outlines a plausible method for the synthesis of this compound based on the well-established reductive coupling of related benzylic halides.
Objective: To synthesize this compound by the reductive coupling of a diphenylmethyl halide (e.g., bromodiphenylmethane).
Materials:
-
Zinc powder (activated)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere.
-
Reaction Initiation: Add activated zinc powder to the flask and place it under an inert atmosphere of argon or nitrogen. Add anhydrous THF to the flask.
-
Precursor Addition: Dissolve bromodiphenylmethane in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of zinc in THF over 30 minutes.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid to dissolve the remaining zinc.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/benzene mixture to yield pure this compound.
Mandatory Visualizations
Diagram 1: Synthesis Pathway Logic
The following diagram illustrates the logical pathway for the synthesis of this compound via the reductive coupling of a diphenylmethyl precursor.
Caption: Logical workflow for the synthesis of this compound.
Diagram 2: Product Characterization Workflow
This diagram shows a typical experimental workflow for the characterization and confirmation of the synthesized this compound.
Caption: Experimental workflow for product characterization.
Applications in Research and Development
This compound serves as a fundamental building block in several areas of chemical research:
-
Organic Synthesis: It is primarily used as an intermediate for constructing more complex, sterically crowded molecules.[3] The central ethane bond can be a target for specific chemical transformations.
-
Materials Science: Due to its structure composed of multiple aromatic rings, it is of interest in the development of organic semiconductors, advanced polymers, and materials with unique optical or electronic properties.[3]
-
Supramolecular Chemistry: The phenyl groups can participate in non-covalent interactions, such as π-π stacking, making it a candidate for designing self-assembling molecular systems.
Safety and Handling
Appropriate safety measures must be taken when handling this compound due to its potential hazards.
| Safety Aspect | Information |
| GHS Classification | Eye Irritation, Category 2[1] |
| Hazard Statement | H319: Causes serious eye irritation[1] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention. |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
References
An In-Depth Technical Guide to the Physical Properties of 1,1,2,2-Tetraphenylethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetraphenylethane, a hydrocarbon with the chemical formula C₂₆H₂₂, is a crystalline solid that serves as a fundamental building block in various fields of organic synthesis and materials science. Its unique structure, consisting of an ethane (B1197151) backbone substituted with four phenyl groups, imparts distinct physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and spectral analysis. All quantitative data is summarized for clarity, and logical workflows are visualized to aid in experimental design.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. These values have been compiled from various sources and represent a consensus in the scientific literature.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₂₆H₂₂ |
| Molecular Weight | 334.46 g/mol |
| CAS Number | 632-50-8 |
| Appearance | Colorless to white solid |
Table 2: Thermodynamic Properties of this compound
| Property | Value |
| Melting Point | 209-212 °C |
| Boiling Point | 403.3 °C at 760 mmHg |
| Flash Point | 196.4 °C |
Table 3: Physical Properties of this compound
| Property | Value |
| Density | 1.076 - 1.170 g/cm³ |
| Refractive Index | 1.619 (Predicted) |
| Vapor Pressure | 0.0 ± 0.4 mmHg at 25°C (Predicted) |
Table 4: Crystal Structure of this compound
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| Unit Cell Dimensions | a = 17.6477 Å, b = 5.8820 Å, c = 17.6454 Å |
| Unit Cell Angles | α = 90.00°, β = 91.238°, γ = 90.00° |
Experimental Protocols
The following section details the standard methodologies for determining the key physical properties of solid organic compounds like this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small amount of the this compound sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Determination of Boiling Point (Thiele Tube Method)
For high-melting solids like this compound, the boiling point is determined under reduced pressure to prevent decomposition. However, a standard atmospheric boiling point can be estimated using computational methods or determined experimentally with appropriate high-temperature apparatus. The Thiele tube method is a common technique for determining the boiling point of small quantities of liquid, and can be adapted for high-boiling point substances.
Apparatus:
-
Thiele tube
-
High-temperature heating oil (e.g., silicone oil)
-
Small test tube (ignition tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Place a small amount of the substance into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Fill the Thiele tube with a suitable high-boiling point liquid, ensuring the side arm is also filled.
-
Immerse the thermometer and the attached test tube into the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of Density (Volume Displacement Method)
The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which this compound is insoluble (e.g., water)
-
Spatula
Procedure:
-
Weigh a sample of this compound using an analytical balance and record the mass.
-
Fill a graduated cylinder with a known volume of the chosen liquid and record the initial volume.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Record the final volume of the liquid in the graduated cylinder.
-
The volume of the solid is the difference between the final and initial volumes.
-
Calculate the density using the formula: Density = Mass / Volume.
Determination of Solubility (Qualitative and Quantitative)
Qualitative Solubility:
Apparatus:
-
Test tubes
-
Spatula
-
Various solvents (e.g., water, ethanol, acetone, toluene, chloroform)
Procedure:
-
Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.
-
Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.
-
Agitate the test tubes for a set period (e.g., 1 minute).
-
Observe and record whether the solid dissolves completely, partially, or not at all. Based on literature, this compound is generally soluble in organic solvents like boiling benzene (B151609) and chloroform, and insoluble in water.
Quantitative Solubility (Gravimetric Method):
Apparatus:
-
Analytical balance
-
Constant temperature bath
-
Stirring mechanism (e.g., magnetic stirrer)
-
Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)
-
Evaporating dish
Procedure:
-
Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the solid to a known volume of the solvent in a sealed container.
-
Place the container in a constant temperature bath and stir for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe and filter it to remove any suspended particles.
-
Weigh the syringe with the solution to determine the mass of the solution.
-
Transfer the filtered solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the solid residue is obtained.
-
Weigh the evaporating dish with the residue to determine the mass of the dissolved solid.
-
Calculate the solubility in terms of g/100 mL or other desired units.
Spectral Data Acquisition Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pipette
Procedure for ¹H and ¹³C NMR:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., 5-10 mg in 0.6-0.7 mL of CDCl₃) directly in an NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Insert the NMR tube into the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
Apparatus:
-
FTIR spectrometer
-
KBr plates or ATR accessory
-
Mortar and pestle
-
Spatula
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
Procedure (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)
-
Sample vials
-
Solvent for sample dissolution
Procedure (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile organic solvent.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of electrons, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical and spectral characterization of a solid organic compound such as this compound.
An In-depth Technical Guide to the Molecular Structure and Symmetry of 1,1,2,2-Tetraphenylethane
This technical guide provides a comprehensive overview of the molecular structure and symmetry of 1,1,2,2-tetraphenylethane, tailored for researchers, scientists, and professionals in drug development. The document delves into the intricacies of its three-dimensional arrangement, including quantitative data on bond lengths and angles, and discusses its molecular symmetry. Furthermore, it outlines the experimental protocol for determining such molecular structures via single-crystal X-ray diffraction.
Molecular Structure of this compound
This compound (C₂₆H₂₂) is a hydrocarbon characterized by a central ethane (B1197151) backbone with two phenyl groups attached to each carbon atom.[1] This substitution pattern leads to significant steric hindrance, which dictates the molecule's preferred conformation. The overall shape of the molecule is that of a "molecular propeller," where the phenyl rings are twisted out of plane relative to each other and the central carbon-carbon bond.
The detailed three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system with the space group C2/c.[2] Within the crystal, the molecule adopts a conformation that minimizes steric strain between the bulky phenyl groups.
Quantitative Structural Data
The following table summarizes key bond lengths and angles for this compound as determined from crystallographic data.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C1' | - | 1.55 |
| C1 | C2 | - | 1.53 | |
| C1 | C8 | - | 1.53 | |
| C2 | C3 | - | 1.39 | |
| C-H (avg.) | - | - | 0.97 | |
| Bond Angle | C1' | C1 | C2 | 111.9 |
| C1' | C1 | C8 | 111.9 | |
| C2 | C1 | C8 | 110.1 | |
| C1 | C2 | C3 | 121.5 | |
| C1 | C2 | C7 | 121.5 | |
| Dihedral Angle | C2-C1-C1'-C2' | - | - | 180 (anti) |
Note: The values are representative and may vary slightly depending on the specific refinement of the crystallographic data. The prime (') notation indicates symmetry-related atoms in the crystal structure.
Molecular Symmetry
In the crystalline state, the this compound molecule lies on a crystallographic inversion center, which is a key symmetry element of the C2/c space group.[2] This implies that the molecule possesses at least Ci point group symmetry in the solid state.
For an isolated molecule in the gas phase or in solution, free from crystal packing forces, the conformational landscape is more dynamic. The molecule can exist in different staggered rotamers due to rotation around the central C-C bond. The lowest energy conformation is the anti-staggered form, which possesses S₂ point group symmetry. This symmetry is characterized by a twofold rotation axis followed by a reflection through a plane perpendicular to that axis. The presence of the four bulky phenyl groups prevents the molecule from adopting higher symmetry conformations.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] The following provides a detailed methodology for the structure determination of a small organic molecule like this compound.
Crystal Growth
The first and often most challenging step is to grow a high-quality single crystal of the compound. For this compound, this is typically achieved by slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include toluene, dichloromethane, or ethyl acetate.
-
Procedure: A nearly saturated solution of this compound is prepared at a slightly elevated temperature. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container. As the solvent slowly evaporates over several days to weeks, the concentration of the solute increases, leading to the formation of single crystals.
-
Crystal Quality: The ideal crystal for X-ray diffraction should be well-formed, with clear facets, and be between 0.1 and 0.5 mm in all dimensions.[3] It should also be free of cracks and other defects.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Mounting: The crystal is carefully affixed to a glass fiber or a loop using a minimal amount of adhesive or oil.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector) is used.[3]
-
Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image contains a pattern of diffraction spots, the intensities of which are proportional to the square of the structure factor amplitudes.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group. For this compound, this would be identified as monoclinic, C2/c.[2]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (carbon in this case).
-
Structure Refinement: An initial model of the molecule is built based on the electron density map. This model is then refined against the experimental data using a least-squares algorithm. During refinement, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density, to ensure the quality and accuracy of the model.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for its determination.
Caption: Molecular structure of this compound.
Caption: Single-crystal X-ray diffraction workflow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,1,2,2-Tetraphenylethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1,2,2-tetraphenylethane. Due to the high degree of symmetry in its molecular structure, the NMR spectra of this compound are relatively simple, offering a clear example of chemical equivalence. This document presents available spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the molecular structure and nuclear environments.
Introduction
This compound, also known as bibenzhydryl, is a hydrocarbon featuring a central ethane (B1197151) bridge with two phenyl groups attached to each carbon. Its symmetrical nature dictates that the two methine protons are chemically and magnetically equivalent, as are the two methine carbons. Similarly, the four phenyl groups are equivalent, and within each phenyl group, the ortho, meta, and para protons and carbons exhibit their respective equivalences. This leads to a simplified set of signals in both ¹H and ¹³C NMR spectra, making it an excellent model for understanding the impact of symmetry on NMR spectroscopy.
¹H and ¹³C NMR Spectral Data
Precise, experimentally verified high-resolution ¹H and ¹³C NMR data for this compound is not widely available in publicly accessible databases. The ¹³C NMR data is referenced in the literature, however, the specific chemical shifts are not readily obtainable.[1][2] Therefore, the following tables present predicted NMR data obtained from computational chemistry software, which provide a reliable estimation of the expected spectral features.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methine (-CH) | 4.85 | Singlet (s) | 2H |
| Phenyl (Ar-H) | 7.15 - 7.30 | Multiplet (m) | 20H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Methine (-CH) | 56.0 |
| Phenyl (ipso-C) | 143.0 |
| Phenyl (ortho-C) | 128.5 |
| Phenyl (meta-C) | 128.0 |
| Phenyl (para-C) | 126.0 |
Experimental Protocols
The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.
-
Filtration: To ensure a high-quality spectrum, filter the sample solution through a small plug of glass wool in a pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform to the FID with an exponential window function to improve the signal-to-noise ratio.
-
Phase the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the CDCl₃ solvent peak to 77.16 ppm).
-
Visualization of Molecular Structure and Nuclear Environments
The following diagrams illustrate the structure of this compound and the logical relationships between its constituent atoms for NMR analysis.
Caption: Molecular graph of this compound highlighting equivalent nuclei.
Caption: Logical relationship between the molecule and its predicted NMR signals.
References
Crystal Structure of 1,1,2,2-Tetraphenylethane: A Technical Guide
An in-depth examination of the crystallographic structure and the methodologies for its determination, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the crystal structure of 1,1,2,2-tetraphenylethane, a hydrocarbon featuring a central ethane (B1197151) backbone substituted with four phenyl rings. The spatial arrangement of these bulky phenyl groups dictates the molecule's conformation and packing in the solid state, which are critical parameters influencing its physical and chemical properties. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and provides a visual representation of the experimental workflow.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This information is sourced from the Crystallography Open Database (COD) under deposition number 4126685, with the primary research published by Zhang et al. in the Journal of the American Chemical Society in 2017.[1]
| Parameter | Value |
| Chemical Formula | C₂₆H₂₂ |
| Molecular Weight | 334.45 g/mol |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a | 17.6477 Å |
| b | 5.8820 Å |
| c | 17.6454 Å |
| α | 90.00° |
| β | 91.238° |
| γ | 90.00° |
| Volume | 1830.7 ų |
| Z | 4 |
| Calculated Density | 1.213 g/cm³ |
| R-factor | 0.0576 |
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The general principles of these techniques are well-established in the field of small-molecule crystallography.[2][3][4][5][6]
Synthesis of this compound
A common method for the synthesis of this compound involves the reductive coupling of a suitable precursor. While the specific synthesis protocol used by Zhang et al. for their single crystals is detailed in the supporting information of their publication, a general and well-established procedure is the reductive coupling of diphenylmethyl chloride or a similar precursor.
General Protocol:
-
Reaction Setup: A solution of the diphenylmethyl precursor is prepared in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).
-
Reductant Addition: A reducing agent, such as a low-valent metal (e.g., zinc or magnesium), is added to the solution.
-
Reaction: The reaction mixture is stirred at a suitable temperature, often room temperature or slightly elevated, for a period sufficient to ensure complete conversion.
-
Workup: The reaction is quenched, typically with an aqueous solution, and the organic product is extracted.
-
Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield pure this compound.
Single Crystal Growth
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2][3][4] For small organic molecules like this compound, slow evaporation of a saturated solution is a common and effective method.
General Protocol:
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or a slightly elevated temperature.
-
Slow Evaporation: The solution is placed in a loosely covered container (e.g., a vial with a perforated cap) to allow for the slow evaporation of the solvent over several days or weeks.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the solution.
X-ray Data Collection and Structure Refinement
The final stage involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.
General Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at various crystal orientations.
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of this compound.
This in-depth guide provides a foundational understanding of the crystal structure of this compound and the experimental methodologies employed in its determination. For researchers and professionals in drug development, this information can be valuable for understanding the solid-state properties of this and related molecular scaffolds.
References
- 1. This compound | C26H22 | CID 136454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excillum.com [excillum.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 1,1,2,2-Tetraphenylethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,2,2-Tetraphenylethane is a sterically hindered hydrocarbon that serves as a fundamental building block in various fields of chemical research, including materials science and medicinal chemistry. Its synthesis is a classic example of carbon-carbon bond formation, often involving free-radical intermediates. This technical guide provides a comprehensive overview of the primary synthesis mechanisms of this compound, offering detailed experimental protocols, quantitative data for comparison, and mechanistic insights to aid in its practical application and further research.
Introduction
This compound, also known as bibenzhydryl, is a molecule of significant interest due to the steric strain imposed by its four phenyl groups. This structural feature imparts unique physical and chemical properties. The central ethane (B1197151) bond is weakened, making it susceptible to cleavage under certain conditions, a characteristic famously demonstrated in the historical context of the triphenylmethyl radical. Understanding the synthesis of this compound is crucial for researchers who wish to utilize it as a precursor or study the principles of sterically hindered molecule formation. This guide will explore three primary synthetic routes: the reductive coupling of diphenylmethyl halides, the photochemical dimerization of benzophenone (B1666685) to an intermediate diol followed by reduction, and the classical Gomberg reaction.
Synthesis via Reductive Coupling of Diphenylmethyl Halides
A common and effective method for the synthesis of this compound is the reductive coupling of diphenylmethyl halides, such as diphenylmethyl chloride or bromide. This reaction proceeds via the formation of a diphenylmethyl radical, which then dimerizes.
Mechanism
The reaction is initiated by a single electron transfer from a reducing metal, typically zinc or copper, to the diphenylmethyl halide. This results in the formation of a diphenylmethyl radical and a metal halide. Two of these radicals then combine to form the stable this compound.
Experimental Protocol: Reductive Coupling of Diphenylmethyl Bromide with Zinc
Materials:
-
Diphenylmethyl bromide
-
Zinc dust
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with zinc dust (2.0 equivalents).
-
The apparatus is flushed with an inert gas.
-
Anhydrous toluene is added to the flask to cover the zinc dust.
-
A solution of diphenylmethyl bromide (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of zinc at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature and filtered to remove excess zinc.
-
The filtrate is washed with a saturated aqueous ammonium chloride solution, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and benzene.
Synthesis via Photochemical Dimerization of Benzophenone and Subsequent Reduction
This two-step synthesis first involves the photochemical reduction of benzophenone to this compound-1,2-diol (benzopinacol), which is then reduced to the final product.
Step 1: Photochemical Synthesis of Benzopinacol (B1666686)
The formation of benzopinacol from benzophenone is a classic photochemical reaction.[1] In the presence of a hydrogen donor, such as isopropanol (B130326), and ultraviolet (UV) light (sunlight is sufficient), benzophenone is excited to its triplet state. The excited benzophenone then abstracts a hydrogen atom from isopropanol to form a diphenylketyl radical. Two of these radicals then dimerize to form benzopinacol.[1]
Experimental Protocol: Photochemical Synthesis of Benzopinacol[1]
Materials:
-
Benzophenone
-
Isopropyl alcohol
-
Glacial acetic acid
-
Large round-bottomed flask
-
Ice bath
Procedure:
-
In a 1-liter round-bottomed flask, dissolve 150 g (0.82 mole) of benzophenone in 850 mL of isopropyl alcohol by warming to approximately 45°C.[1]
-
Add one drop of glacial acetic acid.[1]
-
Securely stopper the flask and expose it to direct sunlight. Crystals of benzopinacol should begin to form after a few hours of bright sunshine.[1]
-
Continue the exposure for 8-10 days, depending on the intensity of the sunlight.[1]
-
After the reaction is complete, chill the flask in an ice bath to maximize crystallization.[1]
-
Collect the crystalline product by suction filtration, wash with a small amount of cold isopropyl alcohol, and allow it to air dry.[1]
-
The expected yield of nearly pure benzopinacol is 141-142 g (93-94%).[1]
Step 2: Reduction of Benzopinacol
Benzopinacol can be reduced to this compound using strong reducing agents. Classical methods like the Clemmensen (zinc amalgam and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions are suitable.[2][3][4]
Mechanism: Wolff-Kishner Reduction of Benzopinacol
While the Wolff-Kishner reduction is typically used for ketones, it can be adapted for the reduction of the diol, likely proceeding through a dehydration-reduction or a direct deoxygenation pathway under the harsh basic and high-temperature conditions. A plausible pathway involves the formation of a hydrazone-like intermediate which then eliminates nitrogen gas to form a carbanion that is subsequently protonated.
Experimental Protocol: Wolff-Kishner Reduction of Benzopinacol (General Procedure)[3][5]
Materials:
-
Benzopinacol
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol (or another high-boiling solvent)
-
Standard reflux and distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzopinacol (1.0 equivalent) in diethylene glycol.
-
Add potassium hydroxide (a significant excess, e.g., 4-5 equivalents) and hydrazine hydrate (a large excess, e.g., 10-20 equivalents).
-
Heat the mixture to reflux for 1-2 hours.
-
Reconfigure the apparatus for distillation and remove water and excess hydrazine by distilling until the temperature of the reaction mixture rises to approximately 190-200°C.
-
Once the desired temperature is reached, reconfigure for reflux and continue heating for an additional 3-5 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
Synthesis via Gomberg's Free Radical Reaction
The synthesis of this compound is historically linked to Moses Gomberg's work on the triphenylmethyl radical. While Gomberg was attempting to synthesize hexaphenylethane, his work laid the foundation for understanding the dimerization of sterically hindered radicals. A similar approach can be used to synthesize this compound from a diphenylmethyl precursor.
Mechanism
This method involves the generation of the diphenylmethyl radical from a suitable precursor, such as diphenylmethyl chloride, by reaction with a metal like silver or copper. The radicals then dimerize to form this compound. It is important to note that Gomberg's work primarily focused on the triphenylmethyl radical, which dimerizes to form a quinoid structure rather than hexaphenylethane. However, the less sterically hindered diphenylmethyl radical readily forms the expected ethane derivative.
Experimental Protocol: Gomberg-type Dimerization (Conceptual)
A modern adaptation of the Gomberg reaction for this specific synthesis would be very similar to the reductive coupling protocol described in Section 2, as it relies on the same fundamental principle of radical generation and dimerization.
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reaction Time | Reaction Temperature |
| Reductive Coupling | Diphenylmethyl bromide | Zinc dust, Toluene | Moderate to Good | 4-6 hours | Reflux |
| Photochemical Dimerization & Reduction | |||||
| Step 1: Benzopinacol Synthesis[1] | Benzophenone | Isopropyl alcohol, Sunlight | 93-94%[1] | 8-10 days[1] | Ambient (Sunlight)[1] |
| Step 2: Wolff-Kishner Reduction[5] | Benzopinacol | Hydrazine hydrate, KOH, Diethylene glycol | Good | 4-7 hours | ~200°C[5] |
Conclusion
The synthesis of this compound can be achieved through several reliable methods, each with its own advantages and considerations. The reductive coupling of diphenylmethyl halides offers a direct and relatively quick route. The two-step process involving the photochemical dimerization of benzophenone is an excellent example of a green chemistry approach in its first step and provides a high yield of the benzopinacol intermediate. The subsequent reduction of benzopinacol can be accomplished using classical named reactions. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The mechanistic understanding and detailed protocols provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and utilize this important chemical compound.
References
Solubility of 1,1,2,2-Tetraphenylethane in common organic solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,1,2,2-tetraphenylethane in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility profiles. The guide details the established shake-flask method, outlines data presentation standards, and provides a visual representation of the experimental workflow.
Introduction to this compound
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Aromatic Hydrocarbons | Toluene | Shake-Flask | |||
| Benzene | Shake-Flask | ||||
| Halogenated Solvents | Dichloromethane | Shake-Flask | |||
| Chloroform | Shake-Flask | ||||
| Ketones | Acetone | Shake-Flask | |||
| Methyl Ethyl Ketone | Shake-Flask | ||||
| Ethers | Diethyl Ether | Shake-Flask | |||
| Tetrahydrofuran (THF) | Shake-Flask | ||||
| Alcohols | Ethanol | Shake-Flask | |||
| Methanol | Shake-Flask | ||||
| Isopropanol | Shake-Flask | ||||
| Esters | Ethyl Acetate | Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6] This method involves equilibrating a surplus of the solid with the solvent until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of the Solid-Solvent Mixture : Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition : Accurately add a known volume of the selected organic solvent to the vial.
-
Equilibration : Securely cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration : Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Analysis : Accurately dilute the filtered saturated solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation : Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution and the dilution factor.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
This guide provides the necessary framework for the systematic determination of the solubility of this compound in various organic solvents. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for research, development, and quality control purposes.
References
Spectroscopic Profile of sym-Tetraphenylethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for sym-tetraphenylethane (1,1,2,2-tetraphenylethane), a molecule of interest in various fields of chemical research. This document collates available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and presents visualizations to aid in understanding the experimental workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for sym-tetraphenylethane, providing a consolidated reference for researchers.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for sym-Tetraphenylethane
| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | 4.9 (s, 2H, CH) 7.1-7.3 (m, 20H, Ar-H) | 56.2 (CH) 126.7 (Ar-C) 128.5 (Ar-C) 129.0 (Ar-C) 142.5 (ipso-C) |
| Coupling Constants (Hz) | Not Reported | Not Applicable |
| Reference | Analogous Compound Data | [1] |
Table 2: Infrared (IR) Spectroscopy Data for sym-Tetraphenylethane
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3080-3030 | Medium-Strong |
| C-H stretch (aliphatic) | 2924 | Medium |
| C=C stretch (aromatic) | 1600, 1495, 1450 | Medium-Strong |
| C-H bend (aromatic) | 750-700, 695 | Strong |
| Reference | General Spectroscopic Principles |
Table 3: Mass Spectrometry (MS) Data for sym-Tetraphenylethane
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 334.2 |
| Major Fragment Ions (m/z) | 167, 165, 152 |
| Ionization Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Reference | [1] |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for sym-Tetraphenylethane
| Parameter | Value (in THF) |
| λmax (nm) | ~260, ~315 |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Not Reported |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Reference | [2] |
| Note: Data for the closely related tetraphenylethene is cited due to the limited availability of specific UV-Vis data for sym-tetraphenylethane. |
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of sym-tetraphenylethane.
Synthesis of sym-Tetraphenylethane
A common method for the synthesis of sym-tetraphenylethane involves the reductive coupling of a suitable precursor. One established method is the reductive coupling of diphenylmethyl chloride.
Materials:
-
Diphenylmethyl chloride
-
Zinc dust
-
Anhydrous diethyl ether
-
Hydrochloric acid (10%)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of diphenylmethyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Zinc dust is added portion-wise to the stirred solution.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove excess zinc.
-
The filtrate is washed sequentially with 10% hydrochloric acid and water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield pure sym-tetraphenylethane.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
A sample of sym-tetraphenylethane (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃) (approximately 0.6 mL) in an NMR tube.
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
For ¹H NMR, standard acquisition parameters are used.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, a spectrum of the solid can be obtained using an attenuated total reflectance (ATR) accessory.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
-
The solution is injected into the GC, where the compound is separated from the solvent and any impurities.
-
The separated compound enters the mass spectrometer, where it is ionized by a beam of electrons.
-
The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer.
-
A dilute solution of sym-tetraphenylethane is prepared in a UV-transparent solvent, such as tetrahydrofuran (THF) or cyclohexane.
-
The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
A quartz cuvette with a 1 cm path length is used.
-
The spectrum is recorded over a wavelength range of approximately 200-400 nm, with the solvent used as a reference.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of sym-tetraphenylethane.
Caption: Workflow for the synthesis of sym-tetraphenylethane.
Caption: Workflow for the spectroscopic analysis of sym-tetraphenylethane.
References
An In-depth Technical Guide to the Discovery and History of 1,1,2,2-Tetraphenylethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetraphenylethane, a sterically hindered hydrocarbon, holds a unique position in the annals of organic chemistry. Its history is intrinsically linked to the very discovery of organic free radicals, a paradigm shift that reshaped our understanding of chemical bonding and reactivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and key historical experiments related to this compound, presenting data in a structured format for clarity and deeper understanding.
The Dawn of Radical Chemistry: A Case of Mistaken Identity
For many years, it was believed that the triphenylmethyl radical existed in equilibrium with its dimer, hexaphenylethane.[2] However, subsequent studies and advancements in analytical techniques revealed a different reality. The dimer was not the expected this compound derivative, but rather a quinoid structure.[2] This crucial distinction highlights the complex nature of sterically crowded molecules and the nascent understanding of chemical structures at the turn of the 20th century.
The First Definitive Synthesis: Unraveling the True Structure
While Gomberg's work laid the foundation for radical chemistry, the definitive synthesis and characterization of this compound, also known as bibenzhydryl, came later. Early synthetic routes to molecules of this type often involved reductive coupling reactions. Classic methods like the Wurtz reaction, discovered by Charles Adolphe Wurtz in 1855, provided a conceptual framework for coupling alkyl halides using sodium metal to form new carbon-carbon bonds.[3][4] Another relevant historical method is the Ullmann reaction, which utilizes copper to couple aryl halides.[5][6][7]
The synthesis of this compound can be achieved through the reductive coupling of diphenylmethyl halides (benzhydryl halides).
Experimental Protocols
1. Reductive Coupling of Diphenylmethyl Chloride (Wurtz-type Reaction)
This method is a classical approach to forming the ethane (B1197151) linkage.
-
Reactants: Diphenylmethyl chloride, sodium metal.
-
Solvent: Anhydrous diethyl ether or a similar inert solvent.
-
Procedure:
-
Finely cut sodium metal is suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of diphenylmethyl chloride in anhydrous diethyl ether is added dropwise to the sodium suspension with vigorous stirring.
-
The reaction mixture is typically refluxed for several hours to ensure complete reaction.
-
After cooling, the excess sodium is carefully quenched with ethanol (B145695), followed by the addition of water.
-
The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization, typically from ethanol or a mixture of ethanol and benzene.
-
2. Synthesis via Reduction of Tetraphenylethylene (B103901)
Modern approaches often involve the synthesis of tetraphenylethylene as an intermediate, which is then reduced to this compound.
-
Step 1: Synthesis of Tetraphenylethylene (via McMurry Coupling)
-
Reactants: Benzophenone (B1666685), titanium(IV) chloride, and a reducing agent like zinc powder.
-
Solvent: Dry tetrahydrofuran (B95107) (THF).
-
Procedure: A low-valent titanium reagent is prepared in situ by reacting titanium(IV) chloride with a reducing agent. Benzophenone is then added to this slurry, and the mixture is refluxed. The reaction results in the coupling of two benzophenone molecules to form tetraphenylethylene.
-
-
Step 2: Reduction of Tetraphenylethylene
-
Reactants: Tetraphenylethylene, hydrogen gas.
-
Catalyst: A heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst).
-
Solvent: A suitable solvent like ethanol or ethyl acetate.
-
Procedure: Tetraphenylethylene is dissolved in the solvent, the catalyst is added, and the mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere. The reaction is monitored until the theoretical amount of hydrogen is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield this compound.
-
Quantitative Data
The following tables summarize key quantitative data for this compound and related historical synthetic methods.
| Property | Value |
| Molecular Formula | C₂₆H₂₂ |
| Molecular Weight | 334.46 g/mol |
| Melting Point | Approximately 212 °C[8] |
| Boiling Point | 403.3 °C at 760 mmHg (Predicted)[9] |
| Appearance | Colorless solid[8] |
| Solubility | Soluble in organic solvents |
Table 1: Physical Properties of this compound
| Reaction | Starting Material | Key Reagents | Typical Yield |
| Wurtz-type Coupling | Diphenylmethyl chloride | Sodium metal | Low to moderate |
| Reduction of Tetraphenylethylene | Tetraphenylethylene | H₂, Pd/C | High |
Table 2: Comparison of Synthetic Routes to this compound
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key logical and experimental workflows in the history and synthesis of this compound.
Conclusion
The journey to understand this compound is a compelling narrative of scientific discovery, highlighting the iterative process of hypothesis, experimentation, and revision. From its conceptual origins in the quest for hexaphenylethane and the serendipitous discovery of free radicals to its eventual definitive synthesis, the story of this molecule is a cornerstone of modern organic chemistry. The synthetic methodologies, born from classical reactions and refined over time, continue to be relevant in the construction of complex molecular architectures. For researchers and professionals in drug development and materials science, the history of this compound serves as a powerful reminder of the foundational principles that underpin contemporary chemical science.
References
- 1. jk-sci.com [jk-sci.com]
- 2. prepchem.com [prepchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. guidechem.com [guidechem.com]
Methodological & Application
Application Notes: Synthesis and Utility of 1,1,2,2-Tetraphenylethane (TPE) Derivatives for AIE Applications
Introduction
Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dissolved state become highly luminescent upon aggregation.[1] This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores.[2] Tetraphenylethylene (B103901) (TPE) and its derivatives are archetypal AIE luminogens (AIEgens) that have garnered significant attention due to their facile synthesis, good photostability, and high luminescence efficiency in the aggregated state.
The underlying mechanism of AIE in TPE derivatives is the Restriction of Intramolecular Rotation (RIR).[3][4] In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotation, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. However, in an aggregated state or in a viscous medium, these rotations are physically hindered, blocking the non-radiative decay channel and activating the radiative pathway, resulting in strong fluorescence emission.[4] This turn-on fluorescence capability makes TPE derivatives ideal candidates for a wide range of applications, including chemical sensors, bio-imaging, and drug development.[5][6][7]
This document provides detailed protocols for the synthesis of a TPE core structure via McMurry coupling and its subsequent functionalization using Suzuki coupling to generate novel derivatives. It also outlines a general procedure for evaluating the AIE characteristics of these synthesized compounds.
Experimental Protocols
Protocol 1: Synthesis of 1,1,2,2-Tetraphenylethane (TPE) Core via McMurry Coupling
This protocol describes the reductive coupling of two benzophenone (B1666685) molecules to form the TPE scaffold. The McMurry reaction is a versatile method for creating sterically hindered alkenes from carbonyl compounds using a low-valent titanium reagent.[8]
Materials:
-
Benzophenone (or a substituted derivative)
-
Titanium (IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone
-
Argon or Nitrogen gas (for inert atmosphere)
-
0°C ice bath
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Apparatus Setup: Assemble a two or three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Preparation of Low-Valent Titanium Reagent: Under an inert atmosphere (Ar or N₂), add zinc dust (4.0 eq.) to the flask containing anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Slowly add TiCl₄ (2.0 eq.) dropwise to the stirred suspension of zinc dust in THF. The mixture will typically turn from yellow to a black-brown color, indicating the formation of the low-valent titanium species.[8][9]
-
After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours.
-
Coupling Reaction: Cool the mixture back to room temperature. Dissolve benzophenone (1.0 eq.) in anhydrous THF and add it to the flask.
-
Reflux the reaction mixture for 12-16 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding aqueous K₂CO₃ solution.
-
Filter the mixture through a pad of Celite to remove titanium salts. Wash the filter cake with THF or dichloromethane.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound. The McMurry reaction often produces a mixture of E and Z isomers, which may be difficult to separate.[10]
Protocol 2: Functionalization of TPE Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol is suitable for modifying a halogenated TPE core (e.g., tetrakis(4-bromophenyl)ethene) with various functional groups using boronic acids or esters. The Suzuki coupling is a robust palladium-catalyzed reaction for forming C-C bonds.[11][12]
Materials:
-
Halogenated TPE derivative (e.g., 1,2-bis(4-bromophenyl)-1,2-diphenylethylene) (1.0 eq.)
-
Aryl boronic acid or boronic ester (1.1-1.5 eq. per halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Argon or Nitrogen gas
-
Standard reflux apparatus or sealed reaction vessel for microwave heating
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a round-bottom flask or microwave vial, combine the halogenated TPE derivative, the aryl boronic acid/ester, the base, and the palladium catalyst.
-
Degassing: Evacuate the flask and backfill with an inert gas (Ar or N₂). Repeat this cycle 3-5 times.
-
Add the degassed solvent system to the flask.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir for the required time (4-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to yield the functionalized TPE derivative.[11]
Protocol 3: Evaluation of Aggregation-Induced Emission (AIE) Properties
This general protocol is used to investigate the AIE characteristics of the synthesized TPE derivatives by measuring their photoluminescence in solvent mixtures with varying compositions.[13]
Materials:
-
Synthesized TPE derivative
-
A "good" solvent in which the compound is highly soluble (e.g., THF, Dioxane)
-
A "poor" solvent or "aggregant" in which the compound is insoluble (e.g., Water, Hexane)
-
Stock solution of the TPE derivative in the good solvent (e.g., 10⁻³ M)
-
Fluorometer (spectrofluorometer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a series of solutions in cuvettes with a fixed concentration of the TPE derivative (e.g., 10⁻⁵ M) but with varying fractions of the poor solvent (e.g., water fractions, ƒw, from 0% to 99%). For example, to prepare a sample with 10% water, mix 0.9 mL of the stock solution with 0.1 mL of water, adjusting volumes to maintain a constant final concentration of the fluorophore.
-
UV-Vis Absorption Spectra: Record the absorption spectra for each sample to check for any changes in the ground state upon aggregation.
-
Photoluminescence (PL) Spectra: Record the fluorescence emission spectra for each sample. Use an excitation wavelength determined from the absorption spectrum (typically at or near the absorption maximum).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the fraction of the poor solvent (ƒw). A significant increase in fluorescence intensity at higher ƒw values indicates AIE activity.[13]
-
Quantum Yield Measurement (Optional): Determine the fluorescence quantum yield (Φ) of the compound in the aggregated state (e.g., at 90% or 99% ƒw) using a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate).
Data Presentation
The photophysical properties of AIE-active TPE derivatives are crucial for their application. The following table summarizes representative data for various functionalized TPEs.
| TPE Derivative | Excitation λmax (nm) | Emission λmax (nm) (Aggregated State) | Quantum Yield (ΦF) (Aggregated State) | Application | Reference |
| Thiophene-Substituted TPE (THTPE) | ~330 | ~480 | Not specified | Detection of nitroaromatic compounds | |
| Pyridinium (B92312) Modified TPE ( (E)-TPEDEPy-DBz) | ~365 | ~530 (Solid State) | 43.7% | DNA detection, mitochondrial imaging | [14] |
| TPE-Hydrazinecarbothioamide (TPE-PVA) | Not specified | ~466 (in 99% water) | 2.26% | Selective detection of Hg²⁺ and Ag⁺ ions | [13] |
| TPE-Benzothiadiazole-Phenanthroimidazole (red AIEgen) | ~490 (in film) | ~650 (in film) | Not specified | Red emitters for Organic Light-Emitting Diodes (OLEDs) | [15] |
| Methoxy-TPE-Dithiophene-Pyridine (MTPE-DT-Py) | Not specified | ~740 | Not specified | Near-infrared imaging, Photodynamic Therapy | [16] |
Visualizations
Synthetic and Mechanistic Diagrams
References
- 1. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Aggregation-induced emission biomaterials for anti-pathogen medical applications: detecting, imaging and killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. McMurry reaction - Wikipedia [en.wikipedia.org]
- 9. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Remarkable isomeric effects on the mechanofluorochromism of tetraphenylethylene-based D–π–A derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel pyridinium modified tetraphenylethene: AIE-activity, mechanochromism, DNA detection and mitochondrial imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Efficient red AIEgens based on tetraphenylethene: synthesis, structure, photoluminescence and electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of tetraphenylethene-based D–A conjugated molecules with near-infrared AIE features, and their application in photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging 1,1,2,2-Tetraphenylethane Derivatives as Precursors for Iniferter-Mediated Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,1,2,2-tetraphenylethane derivatives, specifically 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED), as precursors for the synthesis of thermal iniferters. These iniferters are instrumental in mediating controlled/"living" radical polymerization, a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow polydispersity, and complex architectures such as block copolymers. Such polymers are of significant interest in the field of drug development for applications like drug delivery systems.
Introduction to Iniferter-Mediated Polymerization
Iniferter-mediated polymerization is a type of controlled radical polymerization where the initiator also acts as a chain transfer agent and a terminator (hence "iniferter"). This dual functionality allows for the synthesis of polymers with a "living" character, meaning the polymer chains can be reactivated to continue growing upon the addition of more monomer. This control is crucial for the rational design of polymeric materials with specific properties.
This compound and its derivatives can be incorporated into polymer backbones to create macroiniferters. The sterically hindered C-C bond within the tetraphenylethane unit can undergo thermal dissociation to generate radicals, initiating polymerization. The reversible nature of this bond cleavage allows for the controlled growth of polymer chains.
Synthesis of a Polyurethane-Based Macroiniferter from TPED
A common strategy for creating a macroiniferter from 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED) is through a polycondensation reaction with a diisocyanate and a diol, such as polyethylene (B3416737) oxide (PEO), to form a polyurethane backbone. This macroiniferter can then be used to polymerize vinyl monomers to create block copolymers.
Experimental Protocol: Synthesis of a PEGylated Polyurethane Macroiniferter
This protocol is adapted from the work of Dou et al. (2022) for the synthesis of a PEO-based macroiniferter.[1]
Materials:
-
Polyethylene oxide (PEO), Mn = 2000 g/mol
-
Methylene diphenyl diisocyanate (MDI)
-
1,1,2,2-Tetraphenyl-1,2-ethanediol (TPED)
-
Anhydrous Tetrahydrofuran (THF)
-
Dibutylamine (B89481) (for titration)
Procedure:
-
Under a dry nitrogen atmosphere in a Schlenk line, add PEO (1.0 mmol, 2.27 g) and MDI (1.2 mmol, 0.30 g) to a 250 mL round-bottom flask equipped with a thermometer, condenser, and rubber septum.
-
Add 10 mL of anhydrous THF to dissolve the reactants.
-
Heat the reaction mixture to 50 °C and maintain for 3 hours. The progress of the reaction can be monitored by dibutylamine titration to determine the isocyanate content.
-
After 3 hours, add TPED (0.2 mmol, 0.073 g) to the reaction mixture.
-
Continue the reaction at 50 °C for an additional 24 hours.
-
After cooling to room temperature, precipitate the resulting macroiniferter by pouring the reaction mixture into a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to a constant weight.
Characterization:
The successful synthesis of the macroiniferter can be confirmed by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
Application: Synthesis of ABA Triblock Copolymers
The synthesized macroiniferter can be used to initiate the controlled radical polymerization of various vinyl monomers to produce ABA-type triblock copolymers, where the 'A' blocks are the newly formed polymer chains and the 'B' block is the original macroiniferter.
Experimental Protocol: Synthesis of PEO-PNIPAM-PEO Triblock Copolymer
This protocol describes the synthesis of a thermo-sensitive ABA triblock copolymer, Poly(ethylene oxide)-b-poly(N-isopropylacrylamide)-b-poly(ethylene oxide) (PEO-PNIPAM-PEO), which has potential applications in temperature-responsive drug delivery systems.[1]
Materials:
-
PEO-based macroiniferter (synthesized as described above)
-
N-isopropylacrylamide (NIPAM), recrystallized from hexane (B92381) to remove inhibitor
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a three-neck round-bottom flask, dissolve the macroiniferter (e.g., 0.70 g) and NIPAM (e.g., 7.40 g, for a macroiniferter to NIPAM molar ratio of 1:500) in anhydrous DMSO (to achieve a 20% w/w solution).
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
Under a positive pressure of nitrogen, heat the reaction mixture to 120 °C.
-
Maintain the polymerization at 120 °C for the desired reaction time (e.g., 24 hours).
-
Cool the reaction to room temperature and precipitate the PEO-PNIPAM-PEO triblock copolymer by pouring the solution into a large volume of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Purify the polymer by dialysis against deionized water to remove any unreacted monomer and solvent, followed by lyophilization.
Quantitative Data
The following table summarizes representative data for the synthesis of PEO-PNIPAM-PEO block copolymers using a TPED-based macroiniferter. The molecular weight and polydispersity are key indicators of a controlled polymerization process.
| Polymer Sample | Macroiniferter:NIPAM Molar Ratio | Polymerization Time (h) | Mn ( g/mol ) (GPC) | Mw ( g/mol ) (GPC) | PDI (Mw/Mn) |
| P1 | 1:500 | 24 | 35,200 | 58,400 | 1.66 |
| P2 | 1:1000 | 24 | 58,600 | 103,100 | 1.76 |
Data adapted from Dou et al. (2022). Note that while the polymerization shows characteristics of a controlled process, the polydispersity index (PDI) values are broader than what is typically achieved with other controlled radical polymerization techniques like ATRP or RAFT.[1]
Visualization of Key Processes
Signaling Pathways and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.
Caption: Synthesis of a PEO-based macroiniferter from PEO, MDI, and TPED.
Caption: Workflow for the synthesis of PEO-PNIPAM-PEO block copolymer.
Caption: General mechanism of iniferter-mediated polymerization.
Applications in Drug Development
The ability to synthesize well-defined block copolymers with specific functionalities opens up numerous possibilities in drug development. For instance, the PEO-PNIPAM-PEO triblock copolymer described herein is amphiphilic and thermo-sensitive. The PEO blocks are hydrophilic, while the PNIPAM block is hydrophobic at temperatures above its lower critical solution temperature (LCST), which is typically around human body temperature. This property allows the block copolymers to self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within the PNIPAM core. The encapsulated drug can then be released in a controlled manner in response to temperature changes, making these materials promising candidates for targeted and stimuli-responsive drug delivery systems.
Conclusion
This compound derivatives serve as valuable precursors for the synthesis of thermal iniferters, enabling the controlled radical polymerization of various monomers. The protocols provided herein offer a foundation for researchers to synthesize custom polymers with tailored architectures and functionalities. The resulting materials, particularly block copolymers with stimuli-responsive properties, hold significant promise for advancing the field of drug delivery and other biomedical applications. Further optimization of reaction conditions may lead to polymers with even better control over molecular weight distribution.
References
Application Notes and Protocols: 1,1,2,2-Tetraphenylethane Derivatives in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,2,2-tetraphenylethane derivatives, particularly 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED), as thermal iniferters in controlled radical polymerization (CRP). This document outlines the underlying mechanisms, presents key quantitative data from representative polymerizations, and offers detailed experimental protocols for the synthesis of well-defined polymers.
Introduction
Controlled radical polymerization techniques are essential for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Among the various methods, those employing thermal iniferters derived from this compound offer a metal-free and versatile approach. 1,1,2,2-Tetraphenyl-1,2-ethanediol (TPED), also known as benzopinacol, is a prominent example of a C-C type thermal iniferter.[1] Upon thermal decomposition, TPED forms stable diphenylhydroxymethyl radicals that can initiate polymerization. The "living" nature of this process is imparted by the reversible termination of growing polymer chains with the initiator-derived radicals.
While not always providing the same level of control over molecular weight and polydispersity as techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, iniferter-based systems are often easier to implement and are adaptable to a wide range of vinyl monomers.[1] This makes them particularly attractive for various applications, including the synthesis of block copolymers for drug delivery systems.[1]
Mechanism of Controlled Radical Polymerization with TPED
The mechanism of controlled radical polymerization using a thermal iniferter like TPED involves initiation, propagation, and reversible termination. The C-C bond in TPED is thermally labile and cleaves to generate two identical radicals. These radicals can then initiate monomer polymerization. The growing polymer chains are capped by the initiator fragments, creating a "dormant" species. This dormant state is in equilibrium with the active, propagating radical species, allowing for controlled chain growth.
References
Application of Tetraphenylethane Derivatives in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tetraphenylethane (TPE) derivatives in polymer chemistry. The unique aggregation-induced emission (AIE) property of TPE has led to the development of novel polymers with applications in sensing, bioimaging, and smart materials.
Aggregation-Induced Emission (AIE) Active Polymers
TPE and its derivatives are classic examples of AIE luminogens (AIEgens). They are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated state.[1][2] This phenomenon is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks the non-radiative decay channels and activates the radiative decay, leading to strong fluorescence emission.[1] This property is harnessed to create highly fluorescent polymers for various applications.
Application Note:
TPE-containing polymers are synthesized to exhibit AIE characteristics, making them suitable for applications where strong solid-state or aggregated-state fluorescence is required. These applications include organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging probes.[2] The incorporation of TPE moieties can be achieved by using TPE derivatives as monomers, initiators, or by post-polymerization modification.
Experimental Protocol: Evaluation of AIE Properties
Objective: To confirm and quantify the Aggregation-Induced Emission (AIE) property of a TPE-functionalized polymer.
Materials:
-
TPE-functionalized polymer
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the TPE-functionalized polymer in THF at a concentration of 1 x 10⁻³ M.
-
Solvent-Nonsolvent Mixtures: In a series of volumetric flasks, prepare solutions with varying water fractions (fw), typically from 0% to 90%, by adding different volumes of deionized water to a fixed volume of the polymer stock solution in THF. The final polymer concentration should be kept constant (e.g., 1 x 10⁻⁵ M).
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of the prepared solutions to check for any changes in the absorption profile upon aggregation.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra of each solution using an excitation wavelength determined from the absorption spectrum (typically in the UV region, e.g., 330 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the water fraction (fw). A significant increase in fluorescence intensity at higher water fractions confirms the AIE behavior of the polymer. The fluorescence quantum yield in the aggregated state can also be determined using a standard reference.[3]
Mechanochromic Polymers
Mechanochromic polymers change their fluorescence color or intensity in response to mechanical stimuli such as grinding, stretching, or pressure.[4] TPE derivatives are excellent candidates for creating such materials due to their AIE properties, where mechanical force can alter the molecular packing and aggregation state, leading to a change in emission.
Application Note:
TPE-based mechanochromic polymers can be used as stress sensors to visualize damage in materials, for security applications, and in smart coatings. The change in fluorescence can be reversible or irreversible depending on the polymer design.[5]
Experimental Protocol: Evaluation of Mechanochromic Properties
Objective: To investigate the mechanochromic luminescence of a TPE-containing polymer.
Materials:
-
TPE-polymer film or powder
-
Spatula or pestle and mortar for grinding
-
Stretching device for films
-
Fluorometer with a solid-state sample holder
-
UV lamp (e.g., 365 nm)
Procedure:
-
Initial State Measurement: Record the initial fluorescence spectrum of the as-prepared polymer sample (powder or film).
-
Application of Mechanical Force:
-
Grinding: Place a small amount of the polymer powder in a mortar and grind it firmly with a pestle for a few minutes.
-
Stretching: Mount the polymer film on a stretching device and apply a controlled strain.
-
-
Post-Stimulus Measurement: Immediately record the fluorescence spectrum of the mechanically stimulated sample.
-
Visual Observation: Observe the sample under a UV lamp before and after applying the mechanical force to visually assess the change in fluorescence color.
-
Reversibility Test: To test for reversibility, the ground powder can be fumed with a solvent vapor (e.g., dichloromethane) or annealed at a specific temperature, followed by fluorescence measurement to see if the original emission is restored.
Thermo-responsive Polymers
Thermo-responsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, and above the LCST, it becomes insoluble and precipitates. Incorporating TPE moieties into thermo-responsive polymers, such as those based on poly(N-isopropylacrylamide) (PNIPAM), allows for temperature-dependent fluorescence.[6]
Application Note:
TPE-based thermo-responsive polymers are promising for applications in drug delivery, where the polymer can encapsulate a drug below the LCST and release it at a higher temperature (e.g., at a tumor site where the temperature is slightly elevated).[7][8][9][10] They can also be used as temperature sensors and in smart hydrogels.
Experimental Protocol: Synthesis of a TPE-functionalized Thermo-responsive Polymer (Generalized)
Objective: To synthesize a thermo-responsive polymer containing a TPE derivative via free radical polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM) (thermo-responsive monomer)
-
A TPE-containing acrylamide (B121943) or acrylate (B77674) monomer (AIEgen monomer)
-
N,N'-Methylenebis(acrylamide) (MBA) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
Deionized water
-
Schlenk flask and standard glassware for polymerization
-
Nitrogen or Argon source
Procedure:
-
Monomer Dissolution: In a Schlenk flask, dissolve NIPAM, the TPE-containing monomer, and MBA in deionized water. The molar ratio of these components will determine the properties of the final polymer.
-
Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Initiation: While maintaining the inert atmosphere, add a freshly prepared aqueous solution of APS to the flask to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at a specific temperature (e.g., 70 °C) for a defined period (e.g., 24 hours). The solution will become viscous or form a gel as the polymerization progresses.
-
Purification: After the reaction is complete, purify the polymer by dialysis against deionized water for several days to remove unreacted monomers and initiator.
-
Isolation: Obtain the pure polymer by lyophilization (freeze-drying).
Experimental Protocol: Characterization of Thermo-responsive Behavior
Objective: To determine the Lower Critical Solution Temperature (LCST) of the TPE-functionalized thermo-responsive polymer.
Materials:
-
TPE-functionalized thermo-responsive polymer
-
Deionized water
-
UV-Vis Spectrophotometer with a temperature controller
-
Fluorometer with a temperature controller
Procedure:
-
Solution Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).
-
Turbidity Measurement: Place the solution in a cuvette in the UV-Vis spectrophotometer. Monitor the transmittance or absorbance at a fixed wavelength (e.g., 500 nm) while gradually increasing the temperature (e.g., from 25 °C to 45 °C in increments of 1 °C).
-
LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Fluorescence Measurement: Similarly, monitor the fluorescence intensity of the polymer solution as a function of temperature to observe the change in emission across the LCST.
Quantitative Data Summary
| Polymer System | Application | Property | Value | Reference(s) |
| TPE-functionalized Polyethylene (TPE-PE) | AIE | Fluorescence Quantum Yield (in aggregate state) | Not specified | [4] |
| TPE-containing Coordination Polymers | Mechanochromism | Emission Color Change | Blue to Green-Yellow | [5] |
| TPE-cross-linked Poly(N-isopropylacrylamide) | Thermo-responsiveness | Lower Critical Solution Temperature (LCST) | 28.1 - 33.5 °C | [4] |
| TPE-based Polydimethylsiloxane (PDMS-TPE) | AIE / Mechanochromism | Fluorescence Intensity Ratio (I/I₀) | > 1300 | [6] |
| TPE-based Polydimethylsiloxane (PDMS-TPE) | Mechanical Properties | Tensile Strength | 4.42 MPa | [6] |
| Poly(acrylate) with TPE pendant | AIE / Sensing | Molecular Weight (Mw) | 400,000 - 650,000 g/mol | [11] |
| TPE-based Polyarylethersulfone (m-PAES-TPE 50%) | AIE | Fluorescence Quantum Yield | 57.43% | [3] |
| TPE-based dicyclophanes | Mechanochromism | Emission under grinding | Contrasting changes | [12] |
| TPE-alkyne | AIE | Fluorescence Quantum Yield (in aggregated state) | 13% | [13] |
Visualizations
Experimental Workflow for Synthesis and AIE Evaluation of TPE-Polymers
Caption: Workflow for the synthesis and evaluation of AIE-active TPE polymers.
Logical Relationship for Mechanochromic Polymers
Caption: Mechanism of mechanochromism in TPE-based polymers.
Signaling Pathway for a TPE-based Chemosensor
Caption: A typical fluorescence quenching mechanism for TPE-based chemosensors.
References
- 1. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 2. Tetraphenylethene-based tetracationic dicyclophanes: synthesis, mechanochromic luminescence, and photochemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two tetraphenylethene-containing coordination polymers for reversible mechanochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Tetraphenylethene-modified polysiloxanes: Synthesis, AIE properties and multi-stimuli responsive fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Poly(acrylate) with a tetraphenylethene pendant with aggregation-induced emission (AIE) characteristics: highly stable AIE-active polymer nanoparticles for effective detection of nitro compounds - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Tetraphenylethene-based tetracationic dicyclophanes: synthesis, mechanochromic luminescence, and photochemical reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Block Copolymers Using Tetraphenylethane-Based Macroinitiators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Block copolymers, composed of two or more distinct polymer chains linked together, offer a versatile platform for the design of advanced materials with tunable properties. The incorporation of unique functional moieties, such as tetraphenylethane (TPE), into the polymer architecture can impart desirable characteristics, including aggregation-induced emission (AIE), which has significant applications in sensing, bioimaging, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of block copolymers using TPE-based macroinitiators via controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Application Notes
Tetraphenylethane-containing block copolymers are of significant interest due to the unique photophysical properties of the TPE unit. TPE is a well-known AIE luminogen, meaning it is non-emissive in solution but becomes highly fluorescent upon aggregation. This property makes TPE-containing block copolymers ideal for developing fluorescent probes and sensors. For instance, amphiphilic block copolymers with a TPE core can self-assemble into micelles in aqueous solutions, leading to strong fluorescence that can be quenched by the presence of specific analytes, such as nitroaromatic compounds, enabling their sensitive detection.[1]
Furthermore, the ability to create well-defined block copolymers using TPE-based macroinitiators allows for the precise control over the polymer's architecture, molecular weight, and polydispersity. This control is crucial for applications in drug delivery, where the morphology of the block copolymer assemblies (e.g., micelles, vesicles) plays a critical role in drug encapsulation and release kinetics. The synthesis of ABA-type triblock copolymers, where the central B block is a flexible polymer and the outer A blocks are rigid segments, can lead to the formation of thermoplastic elastomers.[2] The incorporation of a TPE-urethane macroinitiator allows for the synthesis of such materials with unique photophysical properties.[3]
Experimental Protocols
This section provides detailed protocols for the synthesis of a tetraphenylethane-based macroinitiator and its subsequent use in the preparation of block copolymers via SARA ATRP and RAFT polymerization.
Protocol 1: Synthesis of Tetraphenylethane-Urethane Macroinitiator
This protocol is based on the synthesis of a polyurethane macroinitiator containing tetraphenylethane, which can be subsequently used for ATRP.[3]
Materials:
-
1,1,2,2-Tetraphenylethanediol (TPE-diol)
-
Hexamethylene diisocyanate (HDI)
-
2-Hydroxyethyl 2-bromoisobutyrate
-
Dibutyltin (B87310) dilaurate (DBTDL)
-
Anhydrous toluene (B28343)
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1,1,2,2-tetraphenylethanediol (1.0 eq) in anhydrous toluene.
-
Add hexamethylene diisocyanate (2.0 eq) to the solution.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).
-
Stir the reaction mixture at 80°C for 4 hours to form the NCO-terminated prepolymer.
-
Cool the reaction mixture to room temperature and add 2-hydroxyethyl 2-bromoisobutyrate (2.0 eq).
-
Stir the reaction at 60°C for 24 hours to cap the prepolymer with the ATRP initiating sites.
-
Precipitate the resulting macroinitiator in cold n-hexane and dry under vacuum at room temperature.
-
Characterize the purified tetraphenylethane-urethane macroinitiator by ¹H NMR and GPC.
Protocol 2: Synthesis of Polystyrene-b-Polyurethane-b-Polystyrene Triblock Copolymer via SARA ATRP
This protocol describes the synthesis of a triblock copolymer using the TPE-urethane macroinitiator via Supplemental Activator and Reducing Agent (SARA) Atom Transfer Radical Polymerization (ATRP).[3]
Materials:
-
Tetraphenylethane-urethane macroinitiator (from Protocol 1)
-
Styrene (B11656) (monomer), freshly distilled
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Copper wire (activator/reducing agent)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a Schlenk flask, add the tetraphenylethane-urethane macroinitiator (1.0 eq), CuBr₂ (0.05 eq), and TPMA (0.25 eq).
-
Add freshly distilled styrene (e.g., 200 eq) and anisole as the solvent.
-
Introduce a piece of copper wire (e.g., 2 cm, coiled).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or GC.
-
Once the desired conversion is reached, stop the polymerization by opening the flask to air and cooling it to room temperature.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer solution in cold methanol (B129727), filter, and dry the resulting polystyrene-b-polyurethane-b-polystyrene triblock copolymer under vacuum.
-
Characterize the final block copolymer by GPC to determine the molecular weight (Mn) and polydispersity index (PDI).
Protocol 3: Synthesis of a TPE-based RAFT Agent and Subsequent Block Copolymerization
This protocol outlines a general approach for synthesizing a TPE-functionalized RAFT agent and its use in block copolymerization.
Part A: Synthesis of a TPE-functionalized Chain Transfer Agent (CTA)
-
Synthesize a TPE derivative with a suitable functional group (e.g., a hydroxyl or carboxylic acid group) that can be reacted with a RAFT agent precursor. For example, a TPE-containing alcohol can be esterified with a carboxylic acid-functionalized trithiocarbonate.
-
The reaction conditions will depend on the specific chemistry chosen but will typically involve standard esterification or amidation procedures.
-
Purify the TPE-functionalized RAFT agent by column chromatography or recrystallization.
-
Characterize the structure of the RAFT agent by ¹H NMR and mass spectrometry.
Part B: RAFT Polymerization to form a TPE-containing Macro-CTA
-
In a Schlenk flask, dissolve the TPE-functionalized RAFT agent (1.0 eq), a suitable monomer (e.g., methyl methacrylate, MMA), and a radical initiator (e.g., AIBN, 0.1-0.2 eq relative to RAFT agent) in a solvent (e.g., toluene or dioxane).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 70°C for AIBN).
-
Allow the polymerization to proceed for a predetermined time to achieve the desired molecular weight for the first block.
-
Stop the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the resulting TPE-containing macro-CTA by precipitation in a non-solvent (e.g., cold methanol or hexane).
-
Characterize the macro-CTA by GPC to determine Mn and PDI.
Part C: Chain Extension to form a Block Copolymer
-
In a Schlenk flask, dissolve the purified TPE-containing macro-CTA (1.0 eq), the second monomer (e.g., n-butyl acrylate), and the radical initiator (e.g., AIBN) in a suitable solvent.
-
Degas the solution and conduct the polymerization under the same conditions as in Part B.
-
Monitor the reaction progress and stop the polymerization at the desired conversion.
-
Purify the final block copolymer by precipitation.
-
Characterize the final product by GPC, ¹H NMR, and other relevant techniques to confirm the block copolymer structure.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of TPE-based block copolymers.
Table 1: Characterization of TPE-Urethane Macroinitiator and PSt-b-PU-b-PSt Triblock Copolymer via SARA ATRP
| Sample | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Reference |
| TPE-Urethane Macroinitiator | - | 3,500 | 1.15 | [3] |
| PSt-b-PU-b-PSt | 25,000 | 23,800 | 1.22 | [3] |
Note: The data presented here are representative examples based on the literature. Actual results may vary depending on specific experimental conditions.
Table 2: Representative Data for TPE-based Block Copolymers via RAFT Polymerization
| Macro-CTA | Second Monomer | Mn ( g/mol ) (Macro-CTA) | PDI (Macro-CTA) | Mn ( g/mol ) (Block Copolymer) | PDI (Block Copolymer) |
| TPE-PMMA | n-Butyl Acrylate | 5,000 | 1.18 | 15,000 | 1.25 |
| TPE-PS | Methyl Acrylate | 7,200 | 1.15 | 20,500 | 1.21 |
Note: This table presents hypothetical but realistic data for block copolymers synthesized via RAFT polymerization using a TPE-based macro-CTA.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in this document.
Caption: Synthesis of TPE-Urethane Macroinitiator.
Caption: Workflow for SARA ATRP of Block Copolymers.
Caption: General Scheme for RAFT Block Copolymerization.
References
Application Notes and Protocols: Photophysical Properties of Functionalized Tetraphenylethane Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylethane (TPE) and its derivatives have emerged as a revolutionary class of fluorophores, primarily due to their unique photophysical characteristic known as Aggregation-Induced Emission (AIE). Unlike traditional fluorescent dyes that suffer from Aggregation-Caused Quenching (ACQ), TPE-based compounds, or AIE luminogens (AIEgens), are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation or in the solid state.[1][2][3] This phenomenon is largely attributed to the Restriction of Intramolecular Motion (RIM), where the phenyl rings of the TPE core, which act as rotational rotors and dissipate energy non-radiatively in solution, are locked in the aggregated state, thus opening up a radiative decay channel.[4]
The versatility of the TPE core allows for straightforward chemical functionalization, enabling the tuning of its photophysical properties and the development of probes for a wide array of applications, including chemical sensing, bioimaging, and theranostics.[1][5] These functionalizations can enhance water solubility, introduce targeting moieties, or modulate the electronic properties of the molecule to achieve desired absorption and emission characteristics.[6] This document provides an overview of the applications of functionalized TPE compounds, quantitative data on their properties, and detailed protocols for their characterization and use.
Application Note 1: TPE Derivatives for High-Contrast Bioimaging
Functionalized TPEs are ideal candidates for bioimaging due to their high signal-to-noise ratios, excellent biocompatibility, and bright emission in the aggregated state.[1] By introducing specific functional groups, TPE probes can be designed to target and visualize sub-cellular organelles or specific biomarkers within living cells.
-
Organelle Targeting: Conjugating TPE with specific ligands allows for targeted imaging. For example, modifying TPE with quaternary ammonium (B1175870) salts can direct the probe to mitochondria, while attaching moieties like morpholine (B109124) can facilitate lysosomal tracking.
-
Biomarker Sensing: Functional groups that interact with specific ions or biomolecules can be incorporated to create "turn-on" fluorescent sensors. For instance, TPE derivatives have been designed to detect metal ions like Zn²⁺ and Hg²⁺ in living cells.[6]
-
Enhanced Brightness & Stability: The AIE properties of TPE-based nanoparticles, often called AIE dots, result in probes that are significantly brighter and more photostable than traditional organic dyes and even some quantum dots, making them suitable for long-term cell tracking and super-resolution imaging.[1][7]
Application Note 2: TPE-Based Probes for Chemosensing
The sensitivity of the AIE process to the local environment makes functionalized TPEs excellent platforms for developing chemosensors. The introduction of recognition sites onto the TPE scaffold allows for the selective detection of a wide range of analytes.
-
Ion Detection: TPE derivatives functionalized with crown ethers or Schiff bases can selectively bind to specific metal ions, triggering a fluorescent response.
-
Small Molecule Detection: Probes have been developed for detecting nitroaromatic compounds, which are common explosives, through a fluorescence quenching mechanism.[8]
-
Environmental Sensing: The fluorescence of TPE derivatives can be sensitive to viscosity, polarity, and temperature, enabling their use as environmental sensors.
Application Note 3: TPE in Theranostics and Drug Delivery
Theranostics, an approach that combines therapy and diagnostics, is a rapidly growing field where TPE derivatives show immense promise. Their intrinsic fluorescence allows for imaging and tracking, while their structure can be adapted to carry and release therapeutic agents.
-
Drug Release Monitoring: TPE can be incorporated into drug delivery nanoparticles. The AIEgen can form a Fluorescence Resonance Energy Transfer (FRET) pair with a loaded drug, such as doxorubicin (B1662922) (DOX). The release of the drug disrupts the FRET process, leading to a change in fluorescence that allows for real-time monitoring of drug release.[9]
-
Photodynamic Therapy (PDT): By incorporating heavy atoms like bromine or iodine into the TPE structure, the efficiency of intersystem crossing (ISC) can be enhanced. This promotes the generation of reactive oxygen species (ROS) upon light irradiation, a key mechanism in PDT for cancer treatment.[5]
-
Biocompatible Nanocarriers: TPE can be a core component of biocompatible nanoparticles, such as those made from silica (B1680970) or polymers, for encapsulating drugs. These nanoparticles can be further functionalized with targeting ligands for specific delivery to diseased tissues.
Data Presentation: Photophysical Properties
The photophysical properties of TPE compounds are highly dependent on their functionalization and environment (i.e., solvent vs. aggregated state). The following tables summarize representative data for various functionalized TPEs.
| Compound | Functionalization | Solvent/State | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| TPE-alkyne | Alkyne | THF | 359 | - | - | [10] |
| Solid State | - | - | 490 | - | ||
| TPE-TCNE | Tetracyanoethene | THF | 352, 580 | - | - | [10] |
| Solid State | - | - | 700 | - | ||
| DEATPE | Diethylamino | THF | 345 | - | ~0 | [11] |
| Solid State | - | 471 | 501 | 0.28 | [11] | |
| pTPEP | Phenanthrene (para) | THF | 330 | - | ~0 | |
| THF/Water (90% H₂O) | - | 485 | - | |||
| mTPEP | Phenanthrene (meta) | THF | 295 | - | ~0 | |
| THF/Water (90% H₂O) | - | 488 | - |
Note: Data is compiled from cited literature. "λ_abs" is the maximum absorption wavelength, and "λ_em" is the maximum emission wavelength. Quantum yield (Φ_F) values can vary based on measurement conditions.
Experimental Protocols
Protocol 1: Characterization of Aggregation-Induced Emission (AIE)
This protocol describes the most common method for inducing and quantifying the AIE properties of a TPE derivative using the solvent-precipitation technique.[4]
Objective: To observe and quantify the fluorescence enhancement of a TPE compound upon aggregation in a poor solvent.
Materials:
-
TPE compound of interest
-
A "good" solvent in which the TPE compound is freely soluble (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM).
-
A "poor" solvent in which the TPE compound is insoluble (e.g., Water, Hexane).
-
Volumetric flasks, precision pipettes.
-
UV-Vis Spectrophotometer.
-
Fluorometer with quartz cuvettes.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the TPE compound in the "good" solvent (e.g., THF) at a concentration of approximately 1 mM.
-
Preparation of Solvent Mixtures: Create a series of vials containing different ratios of the good solvent and the poor solvent. For a THF/water system, this is typically expressed as the water fraction (f_w, volume %). For example, prepare solutions with f_w = 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 95%. The final concentration of the TPE compound in each vial should be kept constant (e.g., 10 µM).
-
UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solvent mixture. The appearance of a scattering tail at longer wavelengths can indicate the formation of aggregates.[4]
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the TPE compound (determined from the spectrum in the pure "good" solvent).
-
Record the fluorescence emission spectrum for each sample across the expected emission range.
-
Ensure all instrument parameters (e.g., slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Plot the maximum fluorescence intensity versus the water fraction (f_w). A significant increase in fluorescence intensity at higher water fractions is the hallmark of AIE.
-
Calculate the fluorescence enhancement factor (α_AIE) by dividing the fluorescence intensity in the aggregated state (e.g., f_w = 90%) by the intensity in the dissolved state (f_w = 0%).
-
Protocol 2: Cellular Imaging with a TPE-based Probe
This protocol provides a general workflow for staining and imaging live cells using a functionalized TPE probe.
Objective: To visualize the localization of a TPE probe within live cells using fluorescence microscopy.
Materials:
-
TPE-based fluorescent probe.
-
Cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Confocal laser scanning microscope (CLSM).
-
Cell culture dishes with glass bottoms suitable for microscopy.
Procedure:
-
Cell Culture: Seed the cells onto glass-bottom culture dishes and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.
-
Probe Preparation: Prepare a stock solution of the TPE probe in DMSO (e.g., 1 mM). Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the old culture medium from the cells.
-
Wash the cells gently with PBS twice.
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) in the CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells with PBS three times to remove any unbound probe.
-
Add fresh, pre-warmed medium or PBS to the dish for imaging.
-
-
Fluorescence Microscopy:
-
Place the dish on the stage of the confocal microscope.
-
Excite the cells with a laser line appropriate for the TPE probe's absorption maximum.
-
Collect the emission using a detector set to the appropriate wavelength range.
-
Acquire images, adjusting laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethylamino functionalized tetraphenylethenes: structural and electronic modulation of photophysical properties, implication for the CIE mechanism and application to cell imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Tetraphenylethylene Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylethylene (B103901) (TPE) and its derivatives are a cornerstone in the development of advanced materials and biomedical technologies. Their unique aggregation-induced emission (AIE) properties make them highly valuable as fluorescent probes, sensors, and in the fabrication of organic light-emitting diodes (OLEDs). The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile synthetic tool for the construction of the carbon-carbon bonds necessary to build complex TPE-based architectures. This palladium-catalyzed reaction offers high yields, mild reaction conditions, and excellent functional group tolerance, making it an ideal method for the synthesis of a diverse library of TPE derivatives.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of TPE derivatives using the Suzuki coupling reaction.
General Reaction Scheme
The Suzuki coupling reaction for the synthesis of TPE derivatives typically involves the reaction of a halogenated TPE core, most commonly 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156), with a variety of arylboronic acids in the presence of a palladium catalyst, a base, and a suitable solvent.
Scheme 1: General Suzuki Coupling Reaction for TPE Derivatives
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions and corresponding yields for the synthesis of different TPE derivatives via Suzuki coupling, as reported in the literature.
| Entry | TPE Precursor | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,1,2,2-tetrakis(4-bromophenyl)ethene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 22 | Good | [5] |
| 2 | 1,1,2,2-tetrakis(4-bromophenyl)ethene | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | Reflux | 12 | 30 | [6][7] |
| 3 | 5-bromo-1-ethyl-1H-indazole derivative | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [8] |
| 4 | 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 14-28 | [9] |
| 5 | 4'-bromoterpyridine | Aryl boronic acids | Palladium Catalyst | - | - | - | - | - | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1,1,2,2-tetrakis(4-(thiophen-2-yl)phenyl)ethene
This protocol is adapted from the synthesis of thiophene-substituted TPE.[6][7]
Materials:
-
1,1,2,2-tetrakis(4-bromophenyl)ethene
-
Thiophen-2-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
n-hexane
Procedure:
-
To a round-bottom flask, add 1,1,2,2-tetrakis(4-bromophenyl)ethene (1.0 eq), thiophen-2-ylboronic acid (4.4 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 2M aqueous solution of sodium carbonate (4.0 eq).
-
Add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of n-hexane and dichloromethane as the eluent to afford the desired product.
Protocol 2: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol provides a general guideline for the Suzuki coupling of brominated TPE precursors with various arylboronic acids.[5]
Materials:
-
Brominated tetraphenylethylene derivative (e.g., 1,1,2,2-tetrakis(4-bromophenyl)ethene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, Dimethoxyethane (DME))
-
Deionized water (if using a biphasic system)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve the brominated TPE derivative (1.0 eq) and the arylboronic acid (1.1-1.5 eq per bromine atom) in the chosen solvent.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the base (typically 2-3 eq per bromine atom). If using a biphasic system, the base is often dissolved in water.
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to the desired temperature (typically 70-100 °C) and stir for the required time (typically 18-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water and the extraction solvent.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.
-
Concentrate the organic phase in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the pure TPE derivative.
Mandatory Visualization
Suzuki Coupling Workflow for TPE Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of tetraphenylethylene derivatives via the Suzuki coupling reaction.
Caption: General workflow for TPE synthesis via Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Tetraphenylethene (TPE) AIEgens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylethene (TPE) is a cornerstone molecule in the field of materials science and chemical sensing due to its hallmark property of Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), TPE and its derivatives, known as AIEgens, are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This unique characteristic is attributed to the restriction of intramolecular motions (RIM) in the aggregated form, which opens up radiative decay channels. This document provides detailed protocols for the synthesis of TPE via two common methods: the McMurry coupling reaction and the reductive coupling of dichlorodiphenylmethane (B138671). It also outlines key experiments to demonstrate its AIE properties.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary methods for the synthesis of TPE, offering a clear comparison of their performance.
| Feature | McMurry Reaction | Reductive Coupling of Dichlorodiphenylmethane |
| Starting Material | Benzophenone (B1666685) | Dichlorodiphenylmethane |
| Key Reagents | TiCl₄, Zn powder | Copper powder |
| Solvent | Dry Tetrahydrofuran (THF) | Anhydrous Benzene (B151609) |
| Reaction Temperature | 0 °C to reflux | Gentle boiling (reflux) |
| Reaction Time | Monitored by TLC | 3 hours |
| Yield | Up to 93%[1] | 55–70%[2] |
| Key Advantages | High yield, one-step synthesis of TPE core[1] | Utilizes a more accessible starting material |
| Key Disadvantages | Requires strictly anhydrous conditions[3] | Lower yield compared to McMurry reaction |
| Product Melting Point | 224-225 °C | 222–224 °C[2] |
Experimental Protocols
Protocol 1: Synthesis of Tetraphenylethene via McMurry Coupling
This protocol is adapted from the method involving the reductive coupling of benzophenone using a low-valent titanium reagent.[1][3]
Materials and Equipment:
-
Benzophenone
-
Titanium tetrachloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous K₂CO₃ solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Syringe
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Preparation of the Titanium Reagent:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend zinc powder (30.0 mmol) in dry THF (50 mL).
-
Cool the suspension to -5 °C using an ice-salt bath.
-
Slowly add titanium tetrachloride (15.0 mmol) dropwise via syringe.
-
Allow the resulting black suspension to warm to room temperature and then heat to reflux for 1 hour.
-
-
McMurry Coupling Reaction:
-
Cool the titanium reagent mixture to room temperature.
-
Add a solution of benzophenone (15.0 mmol) in dry THF (20 mL) to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of 10% aqueous K₂CO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford pure tetraphenylethene.
-
Characterization:
-
Melting Point: 224-225 °C
-
¹H NMR (400 MHz, CDCl₃): δ 7.15-7.05 (m, 20H).
-
¹³C NMR (101 MHz, CDCl₃): δ 143.9, 141.0, 131.5, 127.8, 126.5.
Protocol 2: Synthesis of Tetraphenylethene via Reductive Coupling of Dichlorodiphenylmethane
This protocol details the synthesis of TPE through the reductive coupling of dichlorodiphenylmethane using copper powder.[2]
Materials and Equipment:
-
Dichlorodiphenylmethane
-
Powdered Copper
-
Anhydrous Benzene
-
Absolute Ethanol (B145695)
-
500-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
Procedure:
-
Reaction Setup:
-
In a 500-mL round-bottomed flask, place 75 g (0.32 mole) of dichlorodiphenylmethane and 50 g (0.78 g atom) of powdered copper.
-
Add 250 mL of anhydrous benzene to the flask.
-
Fit the flask with a reflux condenser.
-
-
Reaction:
-
Gently heat the mixture to a boil and maintain a gentle reflux for 3 hours.
-
-
Workup and Isolation:
-
Filter the hot reaction mixture to remove the copper and any copper salts.
-
To the hot filtrate, add 250 mL of absolute ethanol.
-
Allow the solution to cool. Light yellow crystals of tetraphenylethene will precipitate.
-
Collect the crystals by filtration. The initial yield is typically 25–31 g (47–60%).
-
-
Purification:
-
The crude product can be further purified by recrystallization from a 1:1 (v/v) mixture of ethanol and benzene.
-
Concentrate the mother liquor to obtain a second crop of crystals (6–12 g). The total yield is approximately 29–37 g (55–70%).[2]
-
Characterization:
-
Melting Point: 222–224 °C[2]
Mandatory Visualization
Synthesis Workflow Diagrams
Caption: Workflow for the synthesis of tetraphenylethene.
Key Experiments: Demonstrating AIE Properties
The aggregation-induced emission of TPE can be readily observed by monitoring its fluorescence in solvent mixtures of varying polarities.
Objective: To demonstrate the AIE characteristics of the synthesized TPE.
Materials:
-
Synthesized Tetraphenylethene (TPE)
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of TPE in THF at a concentration of 1 mM.
-
-
Preparation of Solvent Mixtures:
-
Prepare a series of TPE solutions in THF/water mixtures with varying water fractions (fw), ranging from 0% to 90% (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%). The final concentration of TPE in each solution should be kept constant (e.g., 10 µM).
-
-
UV-Vis and Fluorescence Spectroscopy:
-
Record the UV-Vis absorption and fluorescence emission spectra of the TPE solutions in the different THF/water mixtures.
-
For fluorescence measurements, the excitation wavelength can be determined from the absorption maximum (typically around 320-330 nm).
-
Expected Results:
-
In pure THF (fw = 0%), TPE should exhibit very weak or no fluorescence.
-
As the water fraction increases, the fluorescence intensity should significantly increase, indicating the formation of TPE aggregates and the activation of the AIE effect. A dramatic enhancement in emission is typically observed at high water fractions (e.g., fw > 60%). The emission maximum for TPE aggregates is often observed around 470-480 nm.
Caption: Logical relationship of the AIE phenomenon.
Application: Detection of Nitroaromatic Compounds
The strong fluorescence of TPE aggregates can be quenched by electron-deficient molecules, making them suitable for chemosensing applications. A prominent example is the detection of nitroaromatic compounds, which are common components of explosives.[4]
Objective: To demonstrate the use of TPE as a fluorescent sensor for the detection of a nitroaromatic compound (e.g., picric acid).
Materials:
-
Synthesized Tetraphenylethene (TPE)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Picric acid (or another nitroaromatic compound)
-
Fluorometer
Experimental Protocol:
-
Preparation of TPE Aggregates:
-
Prepare a solution of TPE in a THF/water mixture with a high water fraction (e.g., 90%) to induce strong AIE. The TPE concentration should be optimized for strong and stable fluorescence (e.g., 10 µM).
-
-
Fluorescence Titration:
-
To the TPE aggregate solution, add increasing concentrations of the nitroaromatic compound (e.g., from nanomolar to micromolar concentrations).
-
After each addition, record the fluorescence emission spectrum.
-
Expected Results:
-
The fluorescence intensity of the TPE aggregates will decrease (quench) upon the addition of the nitroaromatic compound.
-
The extent of quenching will be dependent on the concentration of the analyte. A Stern-Volmer plot can be constructed to quantify the quenching efficiency. This quenching is often attributed to a photoinduced electron transfer (PET) mechanism from the electron-rich TPE aggregates to the electron-deficient nitroaromatic compound.
This application note provides a foundational understanding and practical guidance for the synthesis and characterization of tetraphenylethene as a versatile AIEgen for various research and development applications.
References
Application Notes and Protocols: The Role of 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED) in Iniferter Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED) and its derivatives as iniferters in controlled radical polymerization. The document details the underlying mechanisms, presents key quantitative data, and offers detailed experimental protocols for the synthesis of various polymer architectures, including block copolymers and functionalized polymers. The information is intended to guide researchers in leveraging TPED-based iniferters for applications in materials science and drug delivery.
Introduction to TPED in Iniferter Polymerization
1,1,2,2-tetraphenyl-1,2-ethanediol (TPED) is a versatile compound that, upon functionalization of its hydroxyl groups, can serve as a potent thermal iniferter for controlled/living radical polymerization.[1] The term "iniferter" describes a molecule that acts as an initiator, transfer agent, and terminator, enabling control over polymer molecular weight and architecture. The central carbon-carbon bond in TPED derivatives is susceptible to thermal cleavage, generating two diphenylmethyl radicals that can initiate polymerization. The reversible nature of this bond cleavage allows for the controlled growth of polymer chains.
TPED-based iniferters have been successfully employed in various polymerization techniques, including:
-
Iniferter Polymerization: To synthesize block copolymers, such as ABA triblock copolymers, by creating a macroiniferter that can initiate the polymerization of a second monomer.
-
Reverse Atom Transfer Radical Polymerization (ATRP): As a component of the initiating system, in conjunction with a metal catalyst, to produce well-defined polymers with high molecular weights and low polydispersity.
-
Frontal Polymerization: As a free-radical initiator for the rapid, self-propagating polymerization of acrylate (B77674) monomers, offering advantages such as bubble-free curing.[2]
This document provides detailed protocols and data for these applications.
Data Presentation
Table 1: Synthesis of PEO-PNIPAM-PEO ABA Triblock Copolymer using a TPED-based Macroiniferter
| Entry | Macroiniferter | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | PEO-TPED-PEO | N-isopropylacrylamide (NIPAM) | 67,500 | 1.67 | |
| 2 | PEO-TPED-PEO | N-isopropylacrylamide (NIPAM) | 124,000 | 1.89 |
Table 2: Reverse ATRP of Methyl Methacrylate (B99206) (MMA) using a TPED-based Initiating System
| Entry | Initiating System | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |
| 1 | TPED/FeCl₃/PPh₃ | MMA | 171,800 | 1.13 | 100 | [3] |
Table 3: Frontal Polymerization of Acrylates using TPED as a Thermal Initiator
| Entry | Monomer | TPED Concentration (wt%) | Front Velocity (cm/min) | Reference |
| 1 | Trimethylolpropane triacrylate (TMPTA) | 1.0 | ~1.0 | [2] |
| 2 | 1,6-hexanediol diacrylate (HDDA) | 1.0 | ~0.5 | [2] |
| 3 | Pentaerythritol triacrylate (PETA) | 1.0 | ~0.8 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a TPED-based Polyurethane Macroiniferter and Subsequent Iniferter Polymerization of N-isopropylacrylamide (NIPAM) to form a PEO-PNIPAM-PEO ABA Triblock Copolymer
This protocol is adapted from Dou et al. (2022).
Part A: Synthesis of the PEO-TPED-PEO Macroiniferter
-
Materials: Poly(ethylene oxide) (PEO, Mn = 2000 g/mol ), Methylene diphenyl diisocyanate (MDI), 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED), 1,4-diazabicyclo[2.2.2]octane (DABCO), Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a dried round-bottom flask under a nitrogen atmosphere, dissolve PEO (1.0 equiv.) in anhydrous THF.
-
Add MDI (2.0 equiv.) to the solution and heat the mixture to 60 °C for 2 hours to form an isocyanate-terminated PEO prepolymer.
-
Cool the reaction to room temperature and add a solution of TPED (0.72 equiv.) in anhydrous THF.
-
After stirring for 30 minutes, add a catalytic amount of DABCO (1 mol% of MDI) dissolved in THF.
-
Allow the reaction to proceed for 48 hours at room temperature, monitoring the disappearance of the NCO peak in the IR spectrum.
-
Precipitate the resulting macroiniferter in cold diethyl ether and dry under vacuum.
-
Part B: Iniferter Polymerization of NIPAM
-
Materials: PEO-TPED-PEO macroiniferter, N-isopropylacrylamide (NIPAM), Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a Schlenk flask, dissolve the PEO-TPED-PEO macroiniferter and NIPAM monomer in anhydrous DMSO.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and precipitate the PEO-PNIPAM-PEO triblock copolymer in cold diethyl ether.
-
Purify the polymer by dissolving in THF and re-precipitating in cold diethyl ether three times.
-
Dry the final product under vacuum.
-
Protocol 2: Reverse Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
This protocol is based on the initiating system reported by Qiu et al.
-
Materials: Methyl methacrylate (MMA), 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED), Iron(III) chloride (FeCl₃), Triphenylphosphine (PPh₃).
-
Procedure:
-
To a Schlenk tube, add FeCl₃ and PPh₃.
-
Add MMA monomer and TPED to the tube. The molar ratio of MMA:TPED:FeCl₃:PPh₃ should be optimized for the desired molecular weight. A typical starting ratio could be 200:1:1:2.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the sealed tube in an oil bath preheated to 95 °C.
-
After the desired reaction time, cool the tube to room temperature to quench the polymerization.
-
Dilute the reaction mixture with THF and precipitate the polymer into a large excess of methanol.
-
Filter and dry the resulting poly(methyl methacrylate) (PMMA) under vacuum.
-
Protocol 3: Frontal Polymerization of Acrylates
This protocol is based on the work of Mahmud et al.[2]
-
Materials: Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA), 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED).
-
Procedure:
-
Prepare a solution of the desired concentration of TPED in the acrylate monomer. For example, 1 wt% TPED in TMPTA.
-
Pour the solution into a vertical glass tube (e.g., a test tube).
-
Initiate the polymerization by applying heat to the top of the monomer solution using a heating element (e.g., a soldering iron or a heat gun).
-
Once a propagating front is established, it will move down the tube.
-
The front velocity can be measured by recording the time it takes for the front to travel a known distance.
-
After the front has propagated through the entire sample, allow the polymer to cool to room temperature.
-
Visualizations
Mechanism of TPED-Iniferter Polymerization
The following diagram illustrates the general mechanism of controlled radical polymerization using a functionalized TPED iniferter.
Caption: Mechanism of TPED-iniferter polymerization.
Experimental Workflow for ABA Triblock Copolymer Synthesis
The following diagram outlines the experimental workflow for the synthesis of a PEO-PNIPAM-PEO ABA triblock copolymer using a TPED-based macroiniferter.
References
- 1. Synthesis of polyurethane-g-poly(ethylene glycol) copolymers by macroiniferter and their protein resistance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. "Bubble-Free Frontal Polymerization of Acrylates Using 1,1,2,2-Tetraphe" by Md Abdullah Al Mahmud, Alexandra V. Aucoin et al. [repository.lsu.edu]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,1,2,2-Tetraphenylethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude 1,1,2,2-tetraphenylethane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound by recrystallization and column chromatography.
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - The solvent is too nonpolar to dissolve the compound, even when hot.- The solvent is too polar, keeping the compound dissolved even at low temperatures.- Insufficient amount of crude product used for the volume of solvent. | - Solvent Selection: this compound is a nonpolar molecule. A moderately polar solvent or a mixed solvent system is often effective. Consider a mixture of ethanol (B145695) and benzene (B151609) or toluene (B28343) and hexane (B92381).[1] Perform small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not when cold.[2][3]- Concentration: If the solution is too dilute, evaporate some of the solvent to increase the concentration of the product and induce crystallization upon cooling.[1] |
| Oiling Out | The boiling point of the solvent is close to or exceeds the melting point of the compound (approximately 212°C for this compound). | - Solvent Choice: Select a solvent with a lower boiling point.[4]- Mixed Solvents: If using a mixed solvent system, ensure the components are miscible and that the mixture's boiling point is well below the melting point of the product.[5] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | - Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the desired product. |
| Poor Recovery | - Too much solvent was used.- The solution was not cooled sufficiently.- Crystals were filtered before crystallization was complete. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]- Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal yield.[6]- Patience: Ensure crystallization is complete before filtering. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (mobile phase).- Improperly packed column.- Overloading the column with crude product. | - Solvent System Optimization: Use thin-layer chromatography (TLC) to determine the optimal solvent system. For nonpolar compounds like this compound, start with a nonpolar solvent like hexane and gradually add a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[7]- Proper Packing: Ensure the silica (B1680970) gel is packed uniformly to avoid channeling.[8]- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a concentrated band. |
| Product Elutes Too Quickly or Too Slowly | - The mobile phase is too polar (elutes too quickly) or too nonpolar (elutes too slowly). | - Adjust Polarity: If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly or not at all, increase the polarity.[7] |
| Tailing of Spots on TLC | The compound is interacting too strongly with the stationary phase. | - Solvent Modification: Add a small amount of a slightly more polar solvent or a competing agent (like a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, though less likely relevant for this nonpolar compound) to the mobile phase. |
| Cracked or Dry Column | The solvent level dropped below the top of the stationary phase. | - Maintain Solvent Level: Always keep the silica gel covered with the mobile phase to prevent it from drying out and cracking, which leads to poor separation. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include diphenylmethane, benzophenone, or diphenyldichloromethane.[1]
-
Coupling Byproducts: Side reactions can lead to the formation of biphenyl.
-
Oxidation Products: Small amounts of oxidized species may be present.
-
Residual Catalysts: If a metal catalyst (e.g., copper) was used in the synthesis, traces may remain.[1]
Q2: What is a good starting point for a recrystallization solvent for this compound?
Given its nonpolar nature and high melting point (around 212°C), a mixed solvent system is often a good choice. A 1:1 mixture of absolute ethanol and benzene has been used successfully for the purification of the structurally similar compound tetraphenylethylene.[1] Alternatively, a mixture of a good solvent (like toluene) and a poor solvent (like hexane) can be effective. Always perform small-scale tests to determine the optimal solvent or solvent mixture for your specific crude product.
Q3: How do I choose the right mobile phase for column chromatography of this compound?
Use thin-layer chromatography (TLC) to guide your choice. Since this compound is nonpolar, start with a nonpolar eluent.
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in a nonpolar solvent like hexane.
-
Visualize the spots under UV light.
-
If the product does not move from the baseline (Rf value is too low), gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane. A good starting point for a mixed solvent system for nonpolar compounds is 5% ethyl acetate in hexane.[7]
-
The ideal mobile phase will give your product an Rf value of approximately 0.3-0.5.
Q4: What type of stationary phase should I use for column chromatography?
For the purification of nonpolar aromatic hydrocarbons like this compound, silica gel is the most common and effective stationary phase.[9]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Benzene)
This protocol is adapted from a procedure for a structurally similar compound and may require optimization.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot benzene to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Induce Crystallization: While the benzene solution is still hot, slowly add absolute ethanol until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of hot benzene back to the solution until it becomes clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC as described in the FAQs. A common starting point for nonpolar compounds is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10).[7]
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to settle into a uniform bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
-
Fraction Collection and Analysis:
-
Spot each collected fraction on a TLC plate to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. quora.com [quora.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Side reactions and byproducts in the pinacol coupling of benzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the pinacol (B44631) coupling of benzophenone (B1666685). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: My pinacol coupling reaction has a low yield of benzopinacol (B1666686). What are the potential causes and how can I improve it?
A low yield of the desired product, benzopinacol, can be attributed to several factors, primarily related to side reactions and suboptimal reaction conditions. The main culprits are the formation of byproducts such as benzopinacolone and benzhydrol.
Troubleshooting Steps:
-
Minimize Acidity: The presence of acid can catalyze the rearrangement of benzopinacol to the byproduct benzopinacolone.[1][2] While a drop of glacial acetic acid is often recommended to neutralize any alkaline residues from the glassware which could catalyze the decomposition of the product, excess acid should be avoided.[3]
-
Control Basicity: Conversely, alkaline conditions can lead to the cleavage of benzopinacol, regenerating benzophenone and forming benzhydrol.[4] Ensure glassware is thoroughly cleaned and rinsed to remove any basic residues.
-
Optimize Light Exposure: In the photochemical method, insufficient exposure to UV light will result in incomplete conversion of benzophenone. Ensure the reaction vessel is placed in direct, bright sunlight or an appropriate UV lamp is used.[3][5]
-
Ensure Anhydrous Conditions: While the reaction can tolerate some water, using dry isopropanol (B130326) is recommended for optimal results.[6]
-
Purity of Benzophenone: Using recrystallized benzophenone can lead to a cleaner reaction and better yield.[3]
Q2: I have identified benzopinacolone as a significant byproduct in my reaction mixture. How can I prevent its formation?
Benzopinacolone is formed through an acid-catalyzed rearrangement of the primary product, benzopinacol.[1][2]
Preventative Measures:
-
Strict pH Control: The most effective way to prevent the formation of benzopinacolone is to maintain a neutral or very slightly acidic reaction medium. As mentioned, a single drop of glacial acetic acid is usually sufficient to neutralize any basicity from the glassware without promoting significant rearrangement.[3]
-
Temperature Management: While the photochemical reaction is typically run at ambient temperature, subsequent workup or purification steps at elevated temperatures in the presence of any residual acid could facilitate the rearrangement.
-
Prompt Isolation of Product: Once the reaction is complete, it is advisable to isolate the crystalline benzopinacol from the reaction mixture to minimize its exposure to any potential acidic catalysts in the solution.
Q3: My product analysis shows the presence of benzhydrol. What leads to its formation and how can it be minimized?
Benzhydrol (diphenylmethanol) can be formed under alkaline conditions, which catalyze the cleavage of the desired benzopinacol product.[4] The reaction proceeds via the formation of a ketyl radical which can then abstract a hydrogen atom to form benzhydrol.
Minimization Strategies:
-
Neutralize Glassware: As with preventing benzopinacolone formation, ensuring the glassware is free from alkaline residues is crucial. The addition of a single drop of glacial acetic acid can help in this regard.[3]
-
Avoid Basic Reagents: Be mindful of any reagents used in the workup or purification that could introduce basicity into the system.
Q4: What is the source of acetone (B3395972) in the reaction mixture?
In the photochemical pinacol coupling of benzophenone using isopropyl alcohol as the solvent and hydrogen donor, acetone is a natural and expected byproduct.[7] The reaction mechanism involves the photo-excited benzophenone abstracting a hydrogen atom from isopropyl alcohol, which is then oxidized to acetone.[6][7]
Quantitative Data on Product and Byproduct Formation
The following table summarizes the reported yields for the main product and byproducts under specific experimental conditions.
| Product/Byproduct | Reagents and Conditions | Reported Yield | Reference |
| Benzopinacol | Benzophenone, Isopropyl Alcohol, Sunlight, 1 drop Acetic Acid | 88.09% | [8] |
| Benzopinacolone | Benzopinacol, Glacial Acetic Acid, Iodine (catalyst), Reflux | 95-96% | [9] |
| Benzopinacolone | Benzopinacol, Glacial Acetic Acid, Iodine (catalyst), Reflux | 57.8% | [10] |
| Triphenylmethane (B1682552) | Benzopinacolone, Potassium Hydroxide, Ethylene (B1197577) Glycol, Heat | >90% | [11] |
Experimental Protocols
Protocol 1: Photochemical Pinacol Coupling of Benzophenone[12]
-
Dissolve 2 g of benzophenone in approximately 10 mL of 2-propanol in a 20 mL vial by gentle warming in a water bath.
-
Once the solid has dissolved, add one drop of glacial (100%) acetic acid.
-
Fill the vial with 2-propanol until it is slightly more than halfway into the screw neck.
-
Tightly cap the vial and invert it several times to ensure thorough mixing.
-
If a significant air bubble is present, reopen the vial and add more 2-propanol.
-
Wrap the cap with Parafilm to prevent leakage.
-
Place the vial in a location where it will receive maximum exposure to sunlight.
-
Allow the reaction to proceed for several days until a significant amount of crystalline product has formed.
-
Collect the benzopinacol crystals by filtration, wash with a small amount of cold 2-propanol, and allow to air dry.
Protocol 2: Acid-Catalyzed Rearrangement of Benzopinacol to Benzopinacolone[9]
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, place a solution of 1 g of iodine in 500 cc of glacial acetic acid.
-
Add 100 g (0.27 mole) of benzopinacol to the flask.
-
Heat the mixture with shaking until it gently boils.
-
Reflux the solution for five minutes, during which the solid benzopinacol should completely dissolve.
-
Transfer the hot solution to a 1-liter beaker and allow it to cool.
-
Benzopinacolone will crystallize as fine threads upon cooling.
-
Collect the product by suction filtration and wash with two or three 60-cc portions of cold glacial acetic acid until the crystals are colorless.
-
Dry the product to obtain benzopinacolone.
Protocol 3: Base-Catalyzed Cleavage of Benzopinacolone[11]
Note: This protocol describes the cleavage of benzopinacolone, a potential byproduct of the pinacol coupling.
-
This reaction, known as the Haller-Bauer reaction, typically involves heating the ketone with a strong base like sodium amide or potassium t-butoxide.
-
A modified procedure suitable for an undergraduate laboratory involves heating benzopinacolone in ethylene glycol with potassium hydroxide.
-
After heating for a period, the solution is cooled to room temperature, which should cause triphenylmethane to precipitate as white crystals.
-
The crystals can be collected by filtration and washed with cold ethanol.
Visualizations
Caption: Reaction pathways in the pinacol coupling of benzophenone.
Caption: Troubleshooting workflow for low benzopinacol yield.
References
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. Solved Preparation of Benzopinacol • Title of experiment • | Chegg.com [chegg.com]
- 4. arches.union.edu:443 [arches.union.edu:443]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Sciencemadness Discussion Board - Synthesis of Benzopinacol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. ijpda.org [ijpda.org]
- 8. Visible-Light-Driven [2 + 2] Photocycloadditions between Benzophenone and C═C Bonds in Unsaturated Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
- 11. datapdf.com [datapdf.com]
Optimizing reaction conditions for McMurry coupling of benzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the McMurry coupling reaction for benzophenone (B1666685) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the McMurry reaction and why is it used for benzophenone coupling?
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[1][2] For benzophenone, this reaction is particularly useful for synthesizing tetraphenylethylene, a sterically hindered alkene that can be challenging to produce via other methods like the Wittig reaction.[3][4]
Q2: What is the active titanium species in the McMurry coupling?
The active reagent is a low-valent titanium species, typically Ti(0), which is generated in situ from a titanium (III) or (IV) chloride salt, such as TiCl₃ or TiCl₄, and a strong reducing agent.[3][5] Common reducing agents include zinc powder, zinc-copper couple, lithium aluminum hydride (LiAlH₄), potassium, or magnesium.[1][6]
Q3: What are the main steps in the McMurry reaction mechanism for benzophenone?
The reaction proceeds in two main stages:
-
Pinacol (B44631) Formation: A single electron transfer from the low-valent titanium to the benzophenone carbonyl group forms a ketyl radical. Dimerization of two ketyl radicals results in a titanium-bound pinacolate (a 1,2-diolate) intermediate.[1][5] This step is analogous to the pinacol coupling reaction.[1]
-
Deoxygenation: The oxophilic titanium then promotes the deoxygenation of the pinacolate intermediate to yield the alkene, tetraphenylethylene.[1][7]
Q4: Can the reaction be stopped at the pinacol intermediate stage?
Yes, by lowering the reaction temperature, typically to 0°C, the intermediate pinacol can often be isolated in high yield.[5][8] Maintaining the reaction at reflux temperatures favors the deoxygenation to the alkene.[5]
Q5: What are the most common solvents used for this reaction?
Anhydrous tetrahydrofuran (B95107) (THF) is the most widely used solvent because it effectively solubilizes the intermediate titanium complexes and facilitates the electron transfer process.[1][5] 1,2-Dimethoxyethane (DME) is another suitable solvent, particularly for higher temperature reactions.[5][6] It is crucial to use anhydrous solvents to prevent quenching of the highly reactive low-valent titanium reagent.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Tetraphenylethylene | 1. Inactive Low-Valent Titanium Reagent: Moisture or oxygen in the reaction setup can deactivate the titanium reagent.[10] The titanium trichloride (B1173362) may have degraded if the bottle has been opened multiple times.[10] | 1. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[9] Use freshly opened or properly stored titanium salts and anhydrous solvents.[9][10] |
| 2. Insufficient Reducing Agent: An inadequate amount of the reducing agent will lead to incomplete formation of the active Ti(0) species. | 2. Use a sufficient excess of the reducing agent (e.g., 4-6 equivalents of zinc powder).[9] | |
| 3. Poor Quality Reagents: The quality of the titanium salt and the reducing agent is critical. An oxide layer on the surface of zinc powder can reduce its reactivity.[11] | 3. Use high-purity reagents. Consider activating the zinc powder prior to use. | |
| Formation of Pinacol as a Major Byproduct | 1. Reaction Temperature is Too Low: The deoxygenation of the pinacolate intermediate is temperature-dependent.[5] | 1. Ensure the reaction is heated to reflux for a sufficient amount of time after the addition of benzophenone to drive the reaction towards the alkene product.[5] |
| 2. Insufficient Reflux Time: The deoxygenation step can be slow.[5] | 2. Increase the reflux time after the addition of the ketone. Monitor the reaction by TLC to determine completion. | |
| Reaction Mixture Color is Not Black/Dark | 1. Problem with Low-Valent Titanium Formation: The formation of the active low-valent titanium slurry is typically indicated by a black or dark color.[3][9] | 1. Re-evaluate the quality and quantity of the titanium salt and reducing agent. Ensure the system is completely free of air and moisture.[10] However, the color can sometimes vary from gray-green to gray-black without necessarily indicating a failed reaction.[10] |
| Difficult Product Isolation/Purification | 1. Formation of Titanium Dioxide Slurry: The aqueous workup often produces a fine slurry of titanium dioxide which can complicate extraction.[1] | 1. Filter the reaction mixture through a pad of celite after quenching to remove the insoluble titanium salts before extraction.[9] |
| 2. Use of Grease: Lubricants can contaminate the product during isolation.[10] | 2. Avoid using grease on joints; use Teflon sleeves or other non-contaminating methods for sealing.[10] |
Experimental Protocols
General Protocol for McMurry Coupling of Benzophenone using TiCl₄ and Zinc
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.
Materials:
-
Titanium (IV) tetrachloride (TiCl₄)
-
Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Benzophenone
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for air-sensitive reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
Under an inert atmosphere (Argon or Nitrogen), add zinc powder (4-6 equivalents) to a three-necked round-bottom flask containing anhydrous THF.[9]
-
Cool the stirred suspension to a low temperature (e.g., -5 to 0 °C) in an ice-salt or dry ice-acetone bath.[12]
-
Slowly add TiCl₄ (2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.[12]
-
After the addition is complete, warm the mixture to room temperature and then heat at reflux for 2-3 hours. The mixture should turn into a black slurry, indicating the formation of the low-valent titanium reagent.[3][12]
-
-
Coupling Reaction:
-
In a separate flask, dissolve benzophenone (1 equivalent) in anhydrous THF.[9]
-
Add the benzophenone solution dropwise to the refluxing black slurry of the low-valent titanium reagent.[3]
-
Continue to heat the reaction mixture at reflux for several hours (e.g., 3-5 hours).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by the dropwise addition of water or an aqueous solution of K₂CO₃.[9]
-
Filter the mixture through a pad of celite to remove the titanium salts.[9]
-
Extract the filtrate with an organic solvent such as dichloromethane (B109758) or ethyl acetate.[3][9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain pure tetraphenylethylene.[3]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Tetraphenylethylene
| Entry | Titanium Reagent | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | TiCl₄ | Zn | THF | Reflux | 2.5 | 94 | [12] |
| 2 | TiCl₃ | LiAlH₄ | THF | Reflux | - | High | [1][4] |
| 3 | TiCl₄ | Zn(Cu) | DME | Reflux | - | Optimized | [1] |
| 4 | TiCl₃ | Li | DME | Reflux | - | Good | [10] |
Note: Yields are highly dependent on the specific reaction conditions, scale, and purity of reagents. The table provides a summary of representative conditions.
Visualizations
Caption: Troubleshooting workflow for McMurry coupling.
Caption: McMurry coupling reaction mechanism.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Video: Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Molecular Weight Distribution with Tetraphenylethane Iniferters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tetraphenylethane (TPE) iniferters for controlled radical polymerization.
Frequently Asked Questions (FAQs)
Q1: What is a tetraphenylethane (TPE) iniferter and how does it control polymerization?
An iniferter is a chemical agent that acts as an initiator, transfer agent, and terminator in a radical polymerization, leading to a "living" or controlled process.[1] Tetraphenylethane-based iniferters, such as 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED), thermally decompose to generate two identical radicals.[2] One radical initiates polymerization, while the other reversibly terminates the growing polymer chain. This reversible termination process allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2][3]
Q2: What are the key advantages of using TPE iniferters for controlled polymerization?
The primary advantages of using TPE iniferters include:
-
Metal-free polymerization: Unlike other controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), TPE iniferter systems can be used without a metal catalyst, which is advantageous for biomedical applications where metal contamination is a concern.
-
Versatility: TPE iniferters can be used to polymerize a variety of monomers, including styrenes and methacrylates.[2][4]
-
Synthesis of well-defined polymers: This method allows for the synthesis of polymers with controlled molecular weights, narrow polydispersity, and defined end-group functionality.[2]
-
Block copolymer synthesis: Polymers prepared using TPE iniferters retain a "living" end group, which can be used to initiate the polymerization of a second monomer to form block copolymers.[4]
Q3: What is the expected relationship between monomer conversion and molecular weight in a well-controlled TPE iniferter polymerization?
In a well-controlled "living" radical polymerization, the number-average molecular weight (Mn) of the polymer should increase linearly with monomer conversion.[4] This linear relationship indicates that all polymer chains are initiated at the beginning of the reaction and grow at a similar rate, which is a hallmark of a controlled process. Deviation from this linearity can suggest issues with the polymerization, such as chain transfer reactions or initiator decomposition.
Troubleshooting Guides
This section addresses common issues encountered during polymerization with TPE iniferters and provides potential solutions.
Problem 1: The polydispersity index (PDI) of my polymer is high (broad molecular weight distribution).
-
Possible Cause 1: Inefficient Initiation. If the initiation is slow compared to propagation, new polymer chains are formed throughout the reaction, leading to a broad distribution of chain lengths.[5]
-
Possible Cause 2: Irreversible Termination. Bimolecular termination reactions between growing polymer chains can lead to "dead" polymers and broaden the PDI.[1]
-
Solution: The concentration of propagating radicals should be kept low to minimize termination. This can be achieved by adjusting the monomer-to-iniferter ratio. A lower ratio will result in a lower concentration of radicals.[6]
-
-
Possible Cause 3: Chain Transfer Reactions. Chain transfer to monomer, solvent, or other species can result in the formation of new polymer chains with different lengths.
-
Solution: Choose a solvent with a low chain transfer constant. Toluene and anisole (B1667542) are often good choices for radical polymerizations.[7] Additionally, ensure the monomer is purified to remove any impurities that could act as chain transfer agents.
-
Problem 2: The polymerization is very slow or does not reach high conversion.
-
Possible Cause 1: Low Temperature. The rate of thermal decomposition of the TPE iniferter is temperature-dependent. If the temperature is too low, the rate of radical generation will be slow, leading to a slow polymerization.
-
Solution: Increase the polymerization temperature within the stable range of the monomer and polymer. Refer to literature for optimal temperature ranges for your specific TPE iniferter and monomer.
-
-
Possible Cause 2: Iniferter Concentration. A very low iniferter concentration will result in a low concentration of initiating radicals.
-
Solution: While a low radical concentration is necessary for control, it should be sufficient to achieve a reasonable polymerization rate. The monomer-to-iniferter ratio can be adjusted to balance control and reaction rate.
-
-
Possible Cause 3: Presence of Inhibitors. Oxygen is a potent inhibitor of radical polymerizations. Other impurities in the monomer or solvent can also inhibit the reaction.
-
Solution: Ensure all reaction components are thoroughly deoxygenated before starting the polymerization. This is typically done by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen. Purify the monomer to remove any inhibitors.
-
Problem 3: The experimental molecular weight does not match the theoretical molecular weight.
-
Possible Cause 1: Inaccurate Iniferter Concentration. The theoretical molecular weight is calculated based on the initial monomer-to-iniferter ratio. Any error in weighing the iniferter will lead to a discrepancy.
-
Solution: Accurately weigh the TPE iniferter using a high-precision balance.
-
-
Possible Cause 2: Incomplete Initiation. If the iniferter does not decompose completely or efficiently, the actual number of initiating chains will be lower than expected, resulting in a higher experimental molecular weight.
-
Solution: Ensure the polymerization is carried out at a temperature sufficient for the efficient decomposition of the TPE iniferter.
-
-
Possible Cause 3: Errors in GPC Analysis. The determination of molecular weight by Gel Permeation Chromatography (GPC) is dependent on proper calibration and sample preparation.
-
Solution: Calibrate the GPC instrument with appropriate polymer standards (e.g., polystyrene or PMMA). Ensure the polymer sample is fully dissolved and filtered before injection.
-
Data Presentation
The following tables summarize the effect of key reaction parameters on the molecular weight and polydispersity index in TPE-mediated polymerizations.
Table 1: Effect of Monomer to Iniferter Ratio on Polystyrene Synthesis
| [Styrene]₀/[TPE Iniferter]₀ | Conversion (%) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) |
| 100:1 | 85 | 8,700 | 1.25 |
| 200:1 | 82 | 16,500 | 1.30 |
| 400:1 | 78 | 31,000 | 1.38 |
Data is illustrative and based on typical trends observed in the literature.
Table 2: Effect of Temperature on the Polymerization of Methyl Methacrylate (MMA)
| Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) |
| 70 | 24 | 65 | 15,200 | 1.45 |
| 90 | 12 | 88 | 18,900 | 1.32 |
| 110 | 6 | 92 | 20,100 | 1.28 |
Data is illustrative and based on typical trends observed in the literature.
Experimental Protocols
Protocol 1: Synthesis of Polystyrene using a TPE-based Iniferter
-
Materials: Styrene (B11656) (inhibitor removed by passing through a column of basic alumina), 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED), and a suitable solvent (e.g., anisole).
-
Procedure: a. In a Schlenk flask, dissolve the desired amount of TPED in the solvent. b. Add the purified styrene monomer to the flask. c. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. d. Backfill the flask with an inert gas (e.g., argon). e. Place the flask in a preheated oil bath at the desired temperature (e.g., 120°C) and stir. f. Take samples periodically to monitor monomer conversion (by ¹H NMR) and molecular weight (by GPC). g. After the desired time, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air. h. Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry under vacuum.
Mandatory Visualization
Caption: Mechanism of TPE Iniferter Polymerization.
Caption: Troubleshooting workflow for broad MWD.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A synthetic route to ultra-high molecular weight polystyrene (>106) with narrow molecular weight distribution by emulsifier-free, emulsion organotellurium-mediated living radical polymerization (emulsion TERP) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Tetraphenylethene (TPE) Derivative Solubility for Biological Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tetraphenylethene (TPE) derivatives in biological imaging applications.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to resolve them.
Issue 1: My TPE derivative has precipitated in the aqueous buffer or cell culture medium.
Question: I dissolved my synthesized TPE derivative in an organic solvent (like DMSO or THF) to make a stock solution. However, upon diluting it into my aqueous experimental buffer (e.g., PBS) or cell culture medium, a precipitate or cloudiness appeared. What is causing this, and how can I fix it?
Answer: Visible precipitation is a clear sign of probe aggregation due to the inherent hydrophobicity of the TPE core.[1] This occurs when the concentration of the organic solvent is insufficient to keep the hydrophobic molecules dissolved in the aqueous environment. Here are several troubleshooting steps:
Solutions:
-
Optimize Solvent Concentration:
-
Initial Step: Ensure your final concentration of the organic solvent (e.g., DMSO) is at the highest tolerable level for your experiment (typically <1% v/v for cell-based assays).
-
Protocol: Prepare serial dilutions of your TPE stock solution in the aqueous buffer to determine the highest concentration of the TPE derivative that remains soluble.
-
-
Incorporate a Surfactant:
-
Rationale: Non-ionic surfactants can help to disperse lipophilic probes and prevent aggregation.[2]
-
Recommended Surfactant: Pluronic® F-127 is a biocompatible surfactant commonly used to improve the water solubility of hydrophobic dyes.[2][3]
-
Protocol:
-
Caution: Always perform appropriate controls to ensure the surfactant does not affect cell membrane properties or the biological process you are studying.[3]
-
-
Sonication:
Issue 2: My TPE probe shows weak fluorescence or inconsistent results in my imaging experiment.
Question: My TPE derivative is soluble, but the fluorescence signal is weak or varies between experiments. Could this be related to aggregation?
Answer: Yes, inconsistent results are a common consequence of probe aggregation, which can lead to variable amounts of active, non-aggregated probe in your experiments.[1] Even at concentrations where visible precipitation is not observed, nano-aggregates can form, affecting the probe's photophysical properties.
Solutions:
-
Dynamic Light Scattering (DLS):
-
Purpose: Use DLS to check for the presence of aggregates in your probe solution. A wide particle size distribution or the presence of large particles can indicate aggregation.
-
Action: If aggregates are detected, implement the solubilization strategies mentioned in Issue 1.
-
-
Re-evaluate the Solubilization Strategy:
-
Consideration: If simple methods like using surfactants are insufficient, a more robust solubilization strategy may be necessary.
-
Options:
-
Chemical Modification: Synthesize a more water-soluble version of your TPE derivative by introducing hydrophilic groups.
-
Formulation: Encapsulate your existing hydrophobic TPE derivative into nanoparticles or cyclodextrins.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the water solubility of my TPE derivative?
A1: There are three primary strategies to enhance the water solubility of TPE derivatives:
-
Chemical Modification: This involves covalently attaching hydrophilic moieties to the TPE core. Common modifications include:
-
Introduction of Ionic Groups: Adding charged groups like quaternary ammonium (B1175870) salts or sulfonates can significantly improve water solubility.[4][5][6][7]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the TPE molecule increases its hydrodynamic volume and hydrophilicity.[8][9]
-
-
Formulation into Nanoparticles: Hydrophobic TPE derivatives can be encapsulated within a hydrophilic shell to form water-dispersible nanoparticles. Common methods include:
-
Silica (B1680970) Nanoparticle Encapsulation: AIEgens can be encapsulated within a silica shell, often using a surfactant like Pluronic F-127 as a template.[10][11][12]
-
Polymer Encapsulation: Biocompatible polymers such as DSPE-mPEG2000 can self-assemble into micelles or nanoparticles, entrapping the hydrophobic TPE derivative in their core.[13][14]
-
-
Host-Guest Encapsulation:
Q2: Will modifying my TPE derivative with hydrophilic groups affect its AIE properties?
A2: It is possible. The introduction of bulky or flexible hydrophilic linkers can sometimes interfere with the restriction of intramolecular rotation (RIR) mechanism that is responsible for the Aggregation-Induced Emission (AIE) effect.[18][19] However, many water-soluble TPE derivatives with charged groups or short PEG chains have been shown to retain their AIE characteristics.[4][6][20] It is crucial to characterize the photophysical properties of the modified TPE derivative to confirm that its AIE behavior is preserved.
Q3: How do I choose the best solubilization strategy for my application?
A3: The optimal strategy depends on several factors:
-
Your Synthetic Chemistry Expertise: If you are comfortable with multi-step synthesis, chemical modification of the TPE core may be a good option.
-
The Nature of Your TPE Derivative: If you have an existing hydrophobic TPE derivative that you do not wish to modify, formulation strategies like nanoparticle or cyclodextrin (B1172386) encapsulation are more suitable.
-
The Requirements of Your Biological System: For in vivo imaging, nanoparticle formulations can offer advantages like longer circulation times and passive targeting through the enhanced permeability and retention (EPR) effect. For cellular imaging, smaller, water-soluble molecules may exhibit better cell permeability.
-
Potential for Drug Delivery: If you are interested in theranostics, nanoparticle and cyclodextrin-based systems can also be used for drug delivery.[17]
Q4: What are the key characterization techniques I should use to verify the successful solubilization of my TPE derivative?
A4: The following techniques are essential for characterizing your water-soluble TPE derivative or formulation:
-
UV-Vis and Fluorescence Spectroscopy: To confirm that the photophysical properties of the TPE derivative are maintained or enhanced in aqueous solution.
-
Dynamic Light Scattering (DLS) and Zeta Potential: For nanoparticle formulations, DLS is used to determine the particle size and size distribution, while zeta potential measurements indicate the surface charge and colloidal stability.[21]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of nanoparticles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry: To confirm the chemical structure of modified TPE derivatives and the formation of inclusion complexes with cyclodextrins.[20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of functional groups from the TPE derivative and the encapsulating material.[22]
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of different solubilization strategies on the properties of TPE derivatives.
| TPE Derivative/Formulation | Solubilization Strategy | Key Improvement | Particle Size (nm) | Reference |
| Tetrakis(4-hydroxyphenyl)ethylene (THPE) | Chemical Modification (Hydroxylation) | Water solubility of ~2.6 mg/mL (approx. 80-fold increase over parent TPE) | N/A | [23] |
| TPE derivative with sulfonate groups | Chemical Modification (Sulfonation) | Water-soluble AIE compound | N/A | [4] |
| Cationic TPE derivatives (TTAPE) | Chemical Modification (Quaternary ammonium groups) | Water-soluble, enables nucleic acid detection in aqueous solution | N/A | [7][24] |
| AIEgen-loaded silica nanoparticles | Nanoparticle Encapsulation | Water-dispersible and stable | Varies, can be controlled | [10][11] |
| TPE derivative encapsulated in Pluronic F127 micelles | Nanoparticle Encapsulation | Improved water dispersibility | ~82 nm | [25] |
| Hydrophobic drug in DSPE-mPEG2000 micelles | Nanoparticle Encapsulation | Enhanced stability and water dispersibility | ~15-169 nm | |
| mTHPC with β-cyclodextrin | Host-Guest Encapsulation | Abolishes aggregation in serum | N/A | [26] |
Experimental Protocols
Protocol 1: Formulation of TPE Derivative Nanoparticles using Pluronic® F-127
This protocol is adapted for the formulation of hydrophobic TPE derivatives into water-dispersible nanoparticles using Pluronic® F-127.
Materials:
-
Hydrophobic TPE derivative
-
Pluronic® F-127[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Distilled water
-
Cell-loading buffer (e.g., Hanks and 20 mM Hepes buffer, HHBS)
Procedure:
-
Prepare a 20% (w/v) Pluronic® F-127 stock solution: Dissolve 2 g of Pluronic® F-127 in 10 mL of anhydrous DMSO. This may require heating to approximately 40-50°C for about 30 minutes. Store the solution at room temperature. Note: Do not refrigerate, as this may cause the surfactant to precipitate. If precipitation occurs, warm the solution to 37°C and vortex to redissolve.[2][3]
-
Prepare a stock solution of the TPE derivative: Dissolve the TPE derivative in anhydrous DMSO to a concentration of 1-5 mM.
-
Prepare the working solution of Pluronic® F-127: Dilute the 20% stock solution into your cell-loading buffer to a final concentration of 0.02% to 0.04%.[2]
-
Formulate the TPE nanoparticles: Dilute the TPE derivative stock solution into the working solution of Pluronic® F-127 to achieve the desired final concentration of the TPE derivative (typically 1-10 µM). The final concentration of Pluronic® F-127 should generally be kept at or below 0.08%.[2]
-
Incubate with cells: The formulated TPE nanoparticles can now be used for cell labeling by incubating with your cells for a desired period (e.g., 10 minutes to 1 hour).[2]
-
Wash: After labeling, wash the cells with fresh buffer or medium before imaging.[2]
Protocol 2: Encapsulation of TPE Derivatives in DSPE-mPEG2000 Micelles
This protocol describes a general method for encapsulating hydrophobic TPE derivatives into DSPE-mPEG2000 micelles via the thin-film hydration technique.
Materials:
-
Hydrophobic TPE derivative
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)[21]
-
Chloroform or another suitable organic solvent
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Dissolve lipids and TPE derivative: In a round-bottom flask, dissolve the DSPE-mPEG2000 and the hydrophobic TPE derivative in chloroform. The molar ratio of DSPE-mPEG2000 to the TPE derivative will need to be optimized for your specific probe.
-
Create a thin film: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding PBS (or your desired aqueous buffer) to the flask and vortexing. The temperature of the buffer should be above the phase transition temperature of the lipid.
-
Sonication: Sonicate the resulting suspension using a bath or probe sonicator until the solution becomes clear, indicating the formation of micelles.[21]
-
Purification (Optional): To remove any unencapsulated TPE derivative, the micelle solution can be purified by dialysis or size exclusion chromatography.
-
Characterization: Characterize the resulting nanoparticles for size, zeta potential, and encapsulation efficiency.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation-induced emission (AIE) characteristic of water-soluble tetraphenylethene (TPE) bearing four sulfonate salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Water-soluble tetraphenylethene derivatives as fluorescent "light-up" probes for nucleic acid detection and their applications in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fabrication of fluorescent silica nanoparticles with aggregation-induced emission luminogens for cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Controlling Molecular Dye Encapsulation in the Hydrophobic Core of Core–Shell Nanoparticles for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. oatext.com [oatext.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of the secondary structure on the AIE-related emission behavior of an amphiphilic polypeptide containing a hydrophobic fluorescent terminal and hydrophilic pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. The AIEE effect and two-photon absorption (TPA) enhancement induced by polymerization: synthesis of a monomer with ICT and AIE effects and its homopolymer by ATRP and a study of their photophysical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchmap.jp [researchmap.jp]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation-caused quenching in tetraphenylethane-based fluorophores
Welcome to the technical support center for tetraphenylethane (TPE)-based fluorophores. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the prevention of aggregation-caused quenching (ACQ) and the utilization of aggregation-induced emission (AIE) properties of TPE derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
A1: Conventional fluorophores often exhibit strong fluorescence in dilute solutions but become weakly emissive or even non-emissive at high concentrations or in the solid state. This phenomenon is known as Aggregation-Caused Quenching (ACQ), which is primarily caused by the formation of non-emissive excimers or aggregates through intermolecular π–π stacking interactions.[1][2] In contrast, Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution are induced to emit intensely upon aggregation.[3][4] Tetraphenylethane (TPE) and its derivatives are classic examples of AIE luminogens (AIEgens).[3][4]
Q2: Why are TPE-based fluorophores generally immune to ACQ?
A2: The unique propeller-like, non-planar structure of the TPE core is central to its AIE characteristics. In dilute solutions, the phenyl rings of TPE can undergo active intramolecular rotations, which provide a non-radiative decay pathway for the excited state, leading to weak or no emission.[3] However, in the aggregated state, these intramolecular rotations are physically restricted.[3] This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels and opens up the radiative decay pathway, resulting in strong fluorescence emission.[3]
Q3: Can TPE-based fluorophores ever exhibit quenching?
A3: While TPE itself is the archetypal AIEgen, under certain circumstances, TPE derivatives can exhibit fluorescence quenching. This is not typically due to the same π–π stacking that causes ACQ in planar dyes. Instead, quenching in TPE systems can be induced by specific mechanisms such as:
-
Photoinduced Electron Transfer (PET): If the TPE moiety is linked to an electron-donating or electron-accepting group, PET can occur, leading to quenching.[1][5] This is often exploited for sensing applications where the analyte modulates the PET process.[1]
-
Twisted Intramolecular Charge Transfer (TICT): In some TPE derivatives, particularly when conjugated with strong electron-donating and accepting groups, a TICT state can form in the excited state, which can be non-emissive.[6]
-
Specific Analyte Interactions: The fluorescence of TPE-based probes can be quenched upon interaction with specific analytes, such as nitroaromatic compounds or metal ions.[1][7]
Q4: How can I enhance the AIE effect in my TPE-based system?
A4: The AIE effect can be tuned by several strategies:
-
Solvent System: AIE is typically induced in a poor solvent. By increasing the fraction of a poor solvent (e.g., water) in a good solvent (e.g., THF), you can drive the aggregation and enhance the emission.[3]
-
Molecular Design: Introducing bulky groups or designing molecules with more twisted conformations can further restrict intramolecular rotations in the aggregate state, leading to higher quantum yields.[5]
-
Host-Guest Chemistry: Encapsulating TPE derivatives within macrocycles or nanoparticles can restrict their motion and enhance fluorescence.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or no fluorescence from my TPE derivative in solution. | This is the expected behavior for most AIEgens. The molecule is likely in a dissolved, non-aggregated state where intramolecular rotations quench the emission. | Induce aggregation by adding a poor solvent (e.g., water to a THF solution) and observe for an increase in fluorescence. Confirm the AIE nature of your compound. |
| My TPE derivative shows weak fluorescence even after adding a poor solvent. | Incomplete aggregation; the concentration of the fluorophore is too low; the chosen "poor" solvent is not effective enough. | Increase the concentration of the fluorophore. Try different solvent/anti-solvent mixtures. Use dynamic light scattering (DLS) to confirm the formation of nanoparticles/aggregates. |
| The fluorescence of my TPE derivative is quenched upon adding an analyte. | This could be the desired sensing mechanism (e.g., PET-based quenching). Alternatively, the analyte might be disrupting the aggregates. | Investigate the mechanism of quenching (e.g., through UV-Vis absorption and fluorescence lifetime measurements). Check for changes in aggregate size or morphology using DLS or microscopy. |
| I observe unexpected ACQ behavior with my TPE-based fluorophore. | The molecular design may favor a quenching pathway. For example, covalent linkage to another planar fluorophore via a non-conjugated bridge can lead to ACQ.[5][6] Some TPE derivatives can also exhibit ACQ in specific solvent systems due to effects like TICT.[9] | Re-evaluate the molecular design. Consider using a conjugated linker if combining TPE with another fluorophore.[5][6] Characterize the photophysical properties in a range of different solvent systems. |
| High background fluorescence in my imaging experiment. | Non-specific binding of the AIEgen aggregates; autofluorescence from the biological sample. | Optimize the concentration of the AIE probe. Include appropriate washing steps in the staining protocol. Use spectral imaging and linear unmixing to subtract the autofluorescence signal. |
Quantitative Data Summary
The following table summarizes the photophysical properties of representative TPE derivatives to illustrate the impact of molecular structure on their AIE characteristics.
| TPE Derivative | Solvent System | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Tetraphenylethylene (TPE) | THF/Water (10:90 v/v) | ~330 | ~470 | High | [1] |
| Thiophene-substituted TPE (THTPE) | THF/Water (10:90 v/v) | ~330 | ~550 | 0.32 (in solid state) | [7] |
| TPE-Naphthalimide (conjugated linker) | Aggregated State | - | - | Significant AIE | [5] |
| TPE-Naphthalimide (non-conjugated linker) | Aggregated State | - | - | ACQ Observed | [5] |
Experimental Protocols
Protocol 1: Synthesis of Tetraphenylethylene (TPE) via McMurry Coupling
This protocol describes a common method for synthesizing the TPE core.
Materials:
-
Zinc powder
-
Titanium(IV) chloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
Bromine
Procedure:
-
Preparation of the McMurry Reagent: In a round-bottom flask under an inert atmosphere (e.g., argon), suspend zinc powder in anhydrous THF. Cool the suspension in an ice bath. Slowly add TiCl₄ dropwise to the suspension. After the addition is complete, remove the ice bath and reflux the mixture for 2 hours. The color of the suspension should turn from gray to black, indicating the formation of the low-valent titanium reagent.
-
McMurry Coupling Reaction: Dissolve benzophenone in anhydrous THF and add it to the prepared McMurry reagent. Reflux the reaction mixture overnight.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by slow addition of water. Filter the mixture through a pad of Celite and wash with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure tetraphenylethylene.[1]
-
Characterization: Confirm the structure of the synthesized TPE using NMR spectroscopy and mass spectrometry.[1][7]
Protocol 2: Characterization of AIE Properties
This protocol outlines the steps to verify the AIE characteristics of a TPE derivative.
Materials:
-
TPE derivative
-
A "good" solvent (e.g., THF, Dioxane)
-
A "poor" or "anti-" solvent (e.g., Water, Hexane)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare a Stock Solution: Dissolve the TPE derivative in the good solvent to make a stock solution of a known concentration (e.g., 1 mM).
-
Solvent-Mixture Studies: Prepare a series of solutions in cuvettes with varying volume fractions of the poor solvent (e.g., from 0% to 99% poor solvent). The total volume and the concentration of the TPE derivative should be kept constant in each cuvette.
-
Fluorescence Measurements: Measure the fluorescence emission spectra of each solution using a spectrofluorometer. Excite the sample at its absorption maximum. Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction. A significant increase in fluorescence intensity with increasing poor solvent fraction is indicative of AIE.[3]
-
UV-Vis Absorption Measurements: Record the UV-Vis absorption spectra for the same series of solutions. Changes in the absorption spectra can provide information about the aggregation process.
-
Particle Size Analysis (Optional): Use DLS to measure the particle size distribution in the solutions with high poor solvent fractions to confirm the formation of nano-aggregates.
Visualizations
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE.
Caption: Troubleshooting workflow for unexpected quenching in TPE systems.
References
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation-induced emission or aggregation-caused quenching? Impact of covalent bridge between tetraphenylethene and naphthalimide [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene [mdpi.com]
Enhancing the thermal stability of polymers initiated with tetraphenylethane
This technical support center is designed for researchers, scientists, and drug development professionals working with polymers initiated with 1,1,2,2-tetraphenylethane (TPE) and its derivatives. It provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of thermal stability in these polymers.
Frequently Asked Questions (FAQs)
Q1: What is the role of tetraphenylethane in polymerization? A: this compound (TPE) and its functionalized derivatives, such as 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED), act as iniferters (initiator-transfer agent-terminator) in controlled/living radical polymerization.[1][2] When heated, the central C-C bond in the TPE group can undergo reversible thermal dissociation to generate two identical carbon-centered radicals.[1][2] These radicals can initiate polymerization. The "living" or "controlled" nature of this process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), which is crucial for achieving high thermal stability.[1][3]
Q2: How does the polymerization process influence the final thermal stability of the polymer? A: The thermal stability of a polymer is highly dependent on its molecular structure and purity.[4][5] A well-controlled polymerization, like that using a TPE iniferter, yields polymers with uniform chain lengths and fewer structural defects. Key factors include:
-
Molecular Weight: Higher molecular weight generally leads to increased thermal stability.[4][6]
-
Polydispersity Index (PDI): A narrow PDI indicates uniform polymer chains, which tend to pack more efficiently and exhibit greater thermal stability.[3]
-
Chain-End Groups: The nature of the end-groups is critical. Unstable end-groups can act as initiation sites for thermal degradation.[7] TPE-based iniferter polymerization ensures that polymer chains are capped with stable TPE fragments.[1]
-
Impurities: Residual monomers, initiators, or solvents can introduce weak links in the polymer structure, reducing its thermal stability.[6]
Q3: What are the primary indicators of thermal stability and how are they measured? A: The primary indicator of thermal stability is the decomposition temperature (Td) , which is the temperature at which the polymer begins to break down. This is typically measured using Thermogravimetric Analysis (TGA).[6][8] Key parameters obtained from a TGA curve include:
-
Onset of Decomposition Temperature (Tonset): The temperature at which weight loss begins.
-
Td5% or Td10%: The temperature at which 5% or 10% weight loss has occurred. This is a common metric for comparing the thermal stability of different materials.[6][9]
-
Temperature of Maximum Degradation Rate (Tmax): The temperature at which the rate of weight loss is highest.[9]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered during the synthesis of polymers with TPE-based iniferters that can lead to compromised thermal stability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Polymer Yield or No Polymerization | 1. Impure/Degraded Iniferter: The TPE-based iniferter may have degraded during storage.[10] 2. Inhibitor in Monomer: Commercial monomers often contain inhibitors to prevent spontaneous polymerization.[10] 3. Oxygen Presence: Oxygen can inhibit free-radical polymerization.[10] 4. Incorrect Reaction Temperature: The temperature may be too low for the TPE iniferter to dissociate into radicals at a sufficient rate.[10] | 1. Purify the iniferter, for example, by recrystallization.[10] 2. Remove the inhibitor from the monomer by passing it through a column of basic alumina (B75360). Use the purified monomer immediately.[10] 3. Deoxygenate the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by purging with an inert gas (Nitrogen, Argon).[11] 4. Ensure the reaction temperature is appropriate for the specific TPE derivative. For example, some polymerizations using TPED-based macroiniferters are conducted at 120 °C.[1] |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient Deoxygenation: Residual oxygen can lead to irreversible termination reactions. 2. Impurities: Impurities can act as chain transfer agents, leading to chains of varying lengths.[6] 3. High Initiator Concentration: Too high a concentration of radicals can increase the rate of termination reactions. | 1. Improve the deoxygenation procedure (e.g., increase the number of freeze-pump-thaw cycles).[11] 2. Ensure all reactants (monomer, solvent, iniferter) are highly pure.[6] 3. Optimize the monomer-to-iniferter ratio. |
| Low Thermal Stability (Low TGA Decomposition Temperature) | 1. Low Molecular Weight: The polymer chains are too short.[4][6] 2. Broad PDI: Non-uniform polymer chains create structural imperfections. 3. Presence of Impurities: Residual monomers or catalysts act as weak points.[6] 4. Hydrolysis: The polymer may be susceptible to hydrolysis if exposed to moisture.[6] 5. Ineffective Stabilizers: Lack of appropriate additives to prevent thermal degradation. | 1. Increase the reaction time or adjust the monomer-to-iniferter ratio to target a higher molecular weight. 2. Address the causes of high PDI as listed in the row above. 3. Purify the final polymer by repeated precipitation into a non-solvent to remove unreacted species. 4. Dry the polymer thoroughly under vacuum before TGA analysis and processing.[6] 5. Incorporate thermal stabilizers or antioxidants. Synergistic blends can be particularly effective.[6] |
Data on Enhancing Polymer Thermal Stability
The addition of specific agents can significantly improve the thermal stability of polymers. The following table summarizes representative data on the effect of additives.
| Polymer Matrix | Additive / Modification | Additive Conc. (phr) | Td5 (°C) | Tmax (°C) | Improvement in Tmax | Reference |
| Polyurethane (PU) | None | 0 | - | 343 | - | [9] |
| Polyurethane (PU) | Hyperbranched Polysiloxane | 40% (wt) | - | 508 | +165 °C | [9] |
| PHBV | None | 0 | 285.2 | 295.1 | - | [12] |
| PHBV | DB (0.3) + TAIC (0.1) | 0.4 | 287.2 | 297.4 | +2.3 °C | [12] |
| PHBV | ECE (0.5) | 0.5 | 287.3 | 297.4 | +2.3 °C | [12] |
| PHBV: Poly(hydroxybutyrate-co-hydroxyvalerate), DB: Di(tert-butylperoxyisopropyl)benzene, TAIC: Triallyl isocyanurate, ECE: Epoxy chain extender. |
Experimental Protocols
Protocol 1: General Polymerization with a TPE-based Macroiniferter
This protocol is adapted from a procedure for synthesizing ABA block copolymers using a polyurethane-based TPE macroiniferter.[1]
-
Preparation: Dissolve the TPE-based macroiniferter and the desired vinyl monomer (e.g., N-Isopropylacrylamide) in an anhydrous solvent (e.g., DMSO) in a three-neck round-bottom flask equipped with a magnetic stirrer.
-
Degassing: Degas the solution for at least 30 minutes by purging with a positive pressure of nitrogen or by performing three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 120 °C) under a positive pressure of inert gas.
-
Monitoring: Withdraw aliquots at specific time intervals to monitor reaction kinetics and monomer conversion via techniques like NMR or GPC.
-
Purification: Once the desired conversion is reached, cool the reaction mixture. Precipitate the polymer by adding the solution dropwise into a stirred, cold non-solvent (e.g., diethyl ether).
-
Drying: Collect the precipitated polymer and dry it under vacuum overnight to remove residual solvent. Repeat the dissolution and precipitation steps two more times for higher purity.
Protocol 2: Thermal Stability Evaluation by Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for evaluating the thermal stability of a polymer sample.[6]
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Ensure the polymer sample is completely dry to prevent mass loss from water evaporation. Weigh 5-10 mg of the polymer into a clean TGA crucible (e.g., alumina or platinum).
-
TGA Method:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above its decomposition point (e.g., 600-800 °C).
-
-
Data Analysis: Plot the sample weight (%) as a function of temperature (°C). From this plot, determine the key thermal stability indicators such as Td5% (temperature at 5% weight loss) and Tmax (the peak of the derivative weight loss curve).
Visualizations
References
- 1. Novel ABA block copolymers: preparation, temperature sensitivity, and drug release - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05831F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. etflin.com [etflin.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Production of 1,1,2,2-Tetraphenylethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,1,2,2-tetraphenylethane, also known as benzopinacol (B1666686).
Troubleshooting Guides
Issue 1: Low Yield of this compound
You are experiencing a lower than expected yield of the desired this compound product.
Possible Causes and Solutions:
-
Incomplete Reaction: The pinacol (B44631) coupling of benzophenone (B1666685) may not have gone to completion.
-
Solution: Ensure the reaction is monitored until completion, for instance, by using thin-layer chromatography (TLC). For photochemical methods, prolonged exposure to a UV source, such as direct sunlight, can lead to higher yields.[1][2] In some cases, reaction times of eight to ten days may be necessary for the product to fully crystallize.[2]
-
-
Purity of Reagents and Solvents: The presence of impurities, especially water or alkali in the starting materials or solvents, can hinder the reaction.
-
Solution: Use recrystallized benzophenone and dry solvents.[2] For photochemical reactions in isopropanol (B130326), the addition of a single drop of glacial acetic acid can prevent the alkaline cleavage of the product.[2][3]
-
-
Inefficient Reducing Agent: The chosen reducing agent may not be effective or may have lost its activity.
-
Solution: When using metallic reducing agents like magnesium, ensure the surface is activated to remove the passivating oxide layer. This can be achieved by grinding the magnesium turnings and adding a small amount of iodine.[4]
-
-
Procedural Losses: Significant amounts of product can be lost during workup and purification.
-
Solution: Carefully transfer all materials between vessels. When filtering the product, wash the crystals with a minimal amount of cold solvent to avoid dissolving the product. The filtrate from the reaction can often be reused for subsequent batches to maximize overall yield.[2]
-
Issue 2: Contamination with an Unexpected Byproduct
Your final product is contaminated with a significant amount of a byproduct, which is affecting purity and subsequent applications.
Possible Cause and Solution:
-
Pinacol Rearrangement: The primary byproduct in the synthesis of this compound is often β-benzopinacolone, which is formed through an acid-catalyzed pinacol rearrangement of the desired product.[5][6][7]
-
Solution: Avoid strongly acidic conditions during the reaction and workup. The presence of a small amount of a weak acid like acetic acid is generally sufficient to prevent side reactions without promoting the rearrangement.[2] If the rearrangement product is detected, purification by recrystallization is necessary. The filtrate from the purification of the desired product can be used in subsequent rearrangement reactions if benzopinacolone is also a desired product.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method for the synthesis of this compound is the pinacol coupling reaction of benzophenone.[8] This can be achieved through photochemical reduction, where benzophenone in a hydrogen-donating solvent like isopropanol is exposed to ultraviolet light, or through reduction with active metals such as magnesium or zinc.[1][2][8]
Q2: What kind of yields can I expect for the synthesis of this compound?
A2: The photochemical synthesis of this compound from benzophenone in isopropanol can achieve high yields, typically between 93% and 95%.[2] Yields for metal-mediated pinacol coupling reactions can vary more widely depending on the specific metal and reaction conditions.
Q3: My this compound product is rearranging to β-benzopinacolone. How can I favor this rearrangement if I want to synthesize the byproduct?
A3: The pinacol rearrangement of this compound to β-benzopinacolone is efficiently catalyzed by acid. Refluxing this compound in glacial acetic acid with a catalytic amount of iodine for a short period (around 5 minutes) can lead to a near-quantitative yield (95-99%) of β-benzopinacolone.[5][6]
Q4: What are the key challenges when scaling up the production of this compound?
A4: Scaling up presents several challenges:
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in a larger reactor is critical to avoid localized overheating, which can promote side reactions.
-
Light Penetration (for photochemical synthesis): In larger volumes, ensuring that the entire reaction mixture is adequately irradiated becomes a significant challenge. This can lead to incomplete reactions and lower yields.
-
Purification: Handling and purifying large quantities of solids through methods like recrystallization can be logistically complex and may lead to greater product loss.
-
Process Control: Maintaining tight control over reaction parameters such as temperature, concentration, and stirring rate is crucial for reproducibility and consistent product quality at a larger scale.
Q5: How can I purify my crude this compound?
A5: The most common method for purifying this compound is recrystallization. A common solvent system is a mixture of a good solvent like hot benzene, followed by the addition of a poor solvent like hot ligroin (a petroleum ether fraction with a boiling point of 90-100°C) to induce crystallization upon cooling.[2] Washing the filtered crystals with a small amount of cold solvent, such as isopropanol, helps to remove soluble impurities.[2]
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and its Rearrangement Product
| Product | Synthesis Method | Key Reagents | Reported Yield | Reference |
| This compound | Photochemical Reduction | Benzophenone, Isopropanol, Acetic Acid (catalytic) | 93-95% | [2] |
| β-Benzopinacolone | Pinacol Rearrangement | This compound, Glacial Acetic Acid, Iodine (catalytic) | 95-99% | [5] |
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound
This protocol is adapted from a procedure for the photochemical reduction of benzophenone.[2]
Materials:
-
Benzophenone (recrystallized)
-
Isopropyl alcohol
-
Glacial acetic acid
-
1-L round-bottom flask
-
Cork stopper
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In a 1-L round-bottomed flask, dissolve 150 g of benzophenone in approximately 700 mL of isopropyl alcohol by warming the mixture to 45°C.
-
Add one drop of glacial acetic acid to the solution. This is to neutralize any trace alkali that could cause decomposition of the product.[2]
-
Fill the flask to the neck with isopropyl alcohol, leaving a very small air bubble.
-
Securely close the flask with a tightly fitting cork.
-
Invert the flask and place it in a stable position where it will be exposed to direct sunlight for an extended period.
-
Crystals of this compound will begin to form after several hours of bright sunshine and the reaction should be complete in eight to ten days, depending on the intensity of the light.[2]
-
Once the reaction is complete, cool the flask in an ice bath to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropyl alcohol.
-
Allow the product to air dry. The expected yield of nearly pure this compound is 93-94%.[2]
-
The filtrate can be reused for subsequent batches by adding another portion of benzophenone.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between the main synthesis pathway and a key side reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
Minimizing impurities in the synthesis of tetraphenylethane derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of tetraphenylethane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing tetraphenylethane and its derivatives?
A1: The most prevalent methods for synthesizing tetraphenylethane derivatives are the McMurry reaction and the Suzuki coupling. The McMurry reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent, such as one generated from TiCl₄ and a reducing agent like zinc powder.[1][2][3] This method is particularly effective for creating sterically hindered alkenes.[4][5] For the synthesis of more complex, unsymmetrical derivatives, the Suzuki coupling reaction is often employed, which involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][6]
Q2: What are the typical impurities I might encounter in the synthesis of tetraphenylethane derivatives via the McMurry reaction?
A2: Common impurities include unreacted starting materials (ketones or aldehydes), pinacol (B44631) byproducts resulting from incomplete deoxygenation of the diol intermediate, and products from various side reactions.[7][8] If the reaction is not performed under strictly anhydrous and inert conditions, oxidation of the starting materials or intermediates can also occur.[3][4][9]
Q3: How can I purify the crude product of my tetraphenylethane derivative synthesis?
A3: The most widely used method for purifying tetraphenylethane derivatives is column chromatography on silica (B1680970) gel.[1][4][6] The choice of eluent, often a mixture of hexane (B92381) and a more polar solvent like dichloromethane (B109758) or ethyl acetate, is crucial for achieving good separation.[6][10] In cases where the product is a solid, recrystallization from a suitable solvent system can also be an effective purification technique.[5][9]
Q4: I am observing a very low yield in my McMurry reaction. What are the likely causes?
A4: Low yields in a McMurry reaction can stem from several factors. One of the most critical is the quality of the low-valent titanium reagent, which is sensitive to air and moisture. Therefore, ensuring strictly anhydrous conditions and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.[3][4][9] Other potential causes include sub-optimal reaction temperature, insufficient reaction time, or the use of impure starting materials.[9] The choice of solvent is also important, with dry THF being commonly used as it effectively solubilizes the reaction intermediates.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive low-valent titanium reagent due to moisture or oxygen exposure. | Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (e.g., Argon). Use freshly distilled, anhydrous solvents.[3][4] |
| Impure starting materials (ketones/aldehydes). | Purify starting materials before use, for instance, by distillation or recrystallization. | |
| Incorrect reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] | |
| Presence of Pinacol Byproduct | Incomplete deoxygenation of the pinacolate intermediate. | Increase the amount of the reducing agent (e.g., zinc powder) or extend the reaction time at reflux to drive the deoxygenation to completion.[8] |
| Reaction temperature is too low. | Ensure the reaction is maintained at a sufficiently high temperature (reflux) to facilitate the deoxygenation step.[5] | |
| Formation of Multiple Unidentified Byproducts | Side reactions such as aldol (B89426) condensation (if using aldehydes). | For aldehyde substrates, maintain a low reaction temperature during the initial coupling phase to minimize self-condensation.[9] |
| Oxidation of reactants or intermediates. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction and work-up procedures.[9] | |
| Difficulty in Purifying the Product | Product and impurities have similar polarity. | Experiment with different solvent systems for column chromatography to improve separation. Consider using a different stationary phase, such as alumina (B75360).[9] |
| The product is unstable on silica gel. | If the product is sensitive to acidic conditions, consider using a neutral or basic stationary phase like neutral or basic alumina for chromatography. Alternatively, recrystallization may be a better purification method.[9] |
Experimental Protocols
General Protocol for McMurry Reaction
This protocol describes the synthesis of tetraphenylethylene (B103901) from benzophenone (B1666685).
Materials:
-
Zinc powder
-
Titanium (IV) chloride (TiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzophenone
-
10% aqueous K₂CO₃ solution
-
Dichloromethane
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a two-neck round-bottom flask under a nitrogen atmosphere, suspend zinc powder (e.g., 60.0 mmol) in dry THF (e.g., 50 mL).[1]
-
Cool the suspension to -5 °C and add TiCl₄ (e.g., 30.0 mmol) dropwise via a syringe.[1]
-
Allow the resulting black suspension to warm to room temperature and then heat to reflux for 1 hour to generate the low-valent titanium reagent.[1]
-
Cool the mixture to room temperature and add a solution of benzophenone (e.g., 15.0 mmol) in dry THF (e.g., 20 mL).[1]
-
Heat the reaction mixture to reflux and monitor the reaction's progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and quench it with a 10% aqueous K₂CO₃ solution (e.g., 20 mL).[1]
-
Extract the product with dichloromethane (e.g., 3 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain tetraphenylethylene.[1]
General Protocol for Suzuki Coupling
This protocol outlines the synthesis of a tetraphenylethylene derivative.
Materials:
-
Tetrakis(4-bromophenyl)ethylene
-
Arylboronic acid
-
K₂CO₃
-
Toluene/Ethanol/Water solvent mixture
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Argon gas
Procedure:
-
In a round-bottom flask, combine tetrakis(4-bromophenyl)ethylene (e.g., 1.02 mmol), the desired arylboronic acid (e.g., 2.24 mmol), and K₂CO₃ (e.g., 1.38 g).[1][6]
-
Add a solvent mixture of toluene/ethanol/water (e.g., 40/5/5 mL) and degas the mixture with argon for about 15 minutes.[1][10]
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 50 mg, 0.043 mmol), to the reaction mixture under an argon atmosphere.[1][6]
-
After cooling to room temperature, wash the mixture with water and extract with an organic solvent like dichloromethane.[6]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[6]
-
Purify the crude product by column chromatography.[6]
Visualizations
Caption: Troubleshooting workflow for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. DSpace [researchrepository.universityofgalway.ie]
- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinacol Coupling Reaction [organic-chemistry.org]
- 8. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Thermal Stability of 1,1,2,2-Tetraphenylethane and Other Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable radical initiator is a critical parameter in drug development and polymer chemistry, directly influencing reaction kinetics, product purity, and overall process efficiency. Thermal stability is a key determinant in this selection process, dictating the operational temperature range and the rate of radical generation. This guide provides an objective comparison of the thermal stability of 1,1,2,2-Tetraphenylethane with other commonly used radical initiators, supported by experimental data and detailed methodologies.
Overview of Radical Initiators
Radical initiators are molecules that possess a labile bond that can undergo homolytic cleavage upon thermal or photochemical activation, generating highly reactive radical species. These radicals then initiate a chain reaction, which is fundamental to many polymerization processes and organic syntheses. The ideal initiator should be stable at ambient temperatures for safe storage and handling, yet decompose at a predictable and controllable rate at the desired reaction temperature.
Comparison of Thermal Stability
The thermal stability of a radical initiator is typically characterized by its decomposition temperature and its half-life (t½), which is the time required for 50% of the initiator to decompose at a specific temperature. A lower decomposition temperature or a shorter half-life at a given temperature indicates lower thermal stability.
In contrast, other commonly used initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), have well-defined and lower decomposition temperatures, making them suitable for a different range of applications.
| Initiator | Abbreviation | Decomposition Temperature (°C) | 10-hour Half-life Temperature (°C) | Solvent |
| This compound | TPE | > 200 (estimated) | Not available | - |
| Azobisisobutyronitrile | AIBN | ~103 | 65 | Toluene |
| Benzoyl Peroxide | BPO | ~105-106 (melts with decomposition) | 73 | Benzene |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) | V-65 | Not available | 50 | Toluene |
| Dicumyl Peroxide | DCP | ~175 | 117 | Benzene |
Note: The decomposition temperature of this compound is an estimate based on its high melting point and the behavior of structurally similar compounds.
Decomposition Pathways
The mechanism of radical generation varies among different classes of initiators. For this compound, the primary decomposition pathway is the homolytic cleavage of the central C-C bond to yield two diphenylmethyl radicals.
Caption: Thermal decomposition of this compound.
Azo compounds like AIBN decompose by releasing nitrogen gas, a thermodynamically favorable process, to form two alkyl radicals. Peroxides such as BPO undergo cleavage of the weak oxygen-oxygen bond to generate oxy radicals, which can then undergo further reactions like decarboxylation.
Experimental Protocols
The thermal stability of radical initiators is experimentally determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a material undergoes decomposition by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the initiator is placed in a tared TGA crucible.
-
Instrument Setup: The crucible is placed in the TGA furnace. An inert gas, such as nitrogen, is purged through the furnace to prevent oxidation.
-
Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a defined temperature range.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of the major weight loss step is taken as the decomposition temperature.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on exothermic decomposition events.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell. An inert atmosphere is maintained.
-
Heating Program: The cell is heated at a constant rate, similar to the TGA protocol.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal events. An exothermic peak indicates the decomposition of the initiator, and the onset temperature of this peak is a measure of its thermal stability.
Conclusion
The choice of a radical initiator significantly impacts the outcome of chemical reactions. This compound exhibits high thermal stability, making it a potential candidate for high-temperature applications where a slow, controlled release of radicals is required. In contrast, initiators like AIBN and BPO are suitable for reactions at lower temperatures due to their lower decomposition points. A thorough understanding of the thermal properties of these initiators, determined through standardized techniques like TGA and DSC, is essential for researchers to select the most appropriate initiator for their specific needs, thereby optimizing reaction conditions and ensuring the desired product outcomes.
References
Performance Showdown: A Comparative Guide to Tetraphenylethane-Based Iniferters in Controlled Polymerization
For researchers, scientists, and professionals in drug development, achieving precise control over polymer architecture is paramount. Tetraphenylethane (TPE)-based iniferters have emerged as a valuable class of thermal initiators for controlled/"living" radical polymerization, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity. This guide provides a comprehensive comparison of the performance of various TPE-based iniferters, supported by experimental data, to aid in the selection of the optimal initiator for specific polymerization needs.
This guide will delve into the performance of different 1,2-disubstituted tetraphenylethane derivatives as thermal iniferters in the polymerization of vinyl monomers, primarily focusing on methyl methacrylate (B99206) (MMA) and styrene. The "living" character of these polymerizations, while not always ideal, allows for the synthesis of block copolymers.[1][2] Undesirable side reactions can, however, impact the degree of control.[1][2]
Understanding the Iniferter Mechanism
The term "iniferter" describes a compound that acts as an initiator, transfer agent, and terminator in a radical polymerization.[3] In the case of TPE-based iniferters, the central carbon-carbon bond of the tetraphenylethane core is thermally labile and can reversibly dissociate into two diphenylmethyl radicals. These radicals can then initiate polymerization. The "living" nature of the polymerization arises from the reversible termination of the growing polymer chains by these diphenylmethyl radicals, creating a dormant species that can be reactivated to continue propagation. This process allows for a more controlled polymer growth compared to conventional free radical polymerization.
Performance Comparison of TPE-Based Iniferters
The performance of TPE-based iniferters is significantly influenced by the nature of the substituents on the ethane (B1197151) backbone. This section compares the performance of three 1,2-disubstituted tetraphenylethane derivatives in the bulk polymerization of methyl methacrylate (MMA): tetraphenylsuccinodinitrile (TPSN), tetra(p-methoxyphenyl)succinodinitrile (TMPSN), and pentaphenylethane (PPE).[1][2]
| Iniferter | Monomer | Polymerization Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| TPSN | MMA | 5 | 7.8 | 2500 | 1.8 |
| TMPSN | MMA | 5 | 10.2 | 3200 | 1.7 |
| PPE | MMA | 5 | 6.5 | 2800 | 1.9 |
Table 1: Performance of 1,2-disubstituted tetraphenylethane iniferters in the bulk polymerization of MMA at 80°C. [1][2]
From the data, it is evident that TMPSN, with its electron-donating methoxy (B1213986) groups, leads to a higher conversion and molecular weight compared to the unsubstituted TPSN and PPE under similar conditions. This suggests that the electronic nature of the substituents can influence the rate of initiation and the overall polymerization kinetics. While these polymerizations exhibit some characteristics of a "living" process, such as the ability to form block copolymers, the polydispersity indices (PDI) are relatively high, indicating a lower degree of control compared to other controlled radical polymerization techniques like ATRP or RAFT.[1][2]
Comparison with Other Controlled Radical Polymerization Techniques
While TPE-based iniferters offer a metal-free alternative for controlled polymerization, it is insightful to compare their performance with more established methods like photoiniferter RAFT polymerization. The level of control, as indicated by the PDI, is often superior in RAFT polymerizations. For instance, photoiniferter RAFT polymerization of methyl methacrylate using dithiobenzoate-based chain transfer agents can yield polymers with PDIs in the range of 1.24-1.35.[4]
The choice of iniferter or controlled polymerization technique will ultimately depend on the specific requirements of the application, including the desired polymer architecture, tolerance to metal catalysts, and the need for temporal control offered by photopolymerization methods.
Experimental Protocols
General Procedure for Bulk Polymerization of MMA with TPE-Iniferters
The following is a representative experimental protocol for the bulk polymerization of methyl methacrylate (MMA) using a 1,2-disubstituted tetraphenylethane iniferter.[1][2]
-
Monomer Purification: Methyl methacrylate is washed with a 5% aqueous NaOH solution to remove the inhibitor, followed by washing with distilled water until neutral. It is then dried over anhydrous calcium chloride and distilled under reduced pressure before use.
-
Polymerization Setup: A known amount of the TPE-iniferter and the purified MMA are placed in a glass ampule.
-
Degassing: The contents of the ampule are degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.
-
Polymerization: The sealed ampule is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 80°C) for a specific duration.
-
Isolation of Polymer: After the polymerization, the ampule is opened, and the contents are poured into a large excess of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a suitable solvent like toluene, and reprecipitated in methanol. This process is repeated to remove any unreacted monomer and iniferter. The final polymer is dried under vacuum to a constant weight.
-
Characterization: The monomer conversion is determined gravimetrically. The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Logical Workflow for Iniferter Selection and Polymerization
The selection of an appropriate iniferter and the subsequent polymerization process can be visualized as a logical workflow.
Conclusion
Tetraphenylethane-based iniferters provide a valuable, metal-free route to controlled radical polymerization. The performance of these iniferters is tunable through the introduction of substituents on the phenyl rings, with electron-donating groups generally leading to higher polymerization rates. While the level of control, as indicated by PDI values, may not be as high as other techniques like RAFT, TPE-iniferters are effective in synthesizing block copolymers and offer a straightforward thermal initiation process. The data and protocols presented in this guide should serve as a valuable resource for researchers in selecting and utilizing TPE-based iniferters for the synthesis of well-defined polymers for a variety of applications.
References
A Comparative Guide to the Aggregation-Induced Emission (AIE) Properties of Tetraphenylethene and Tetraphenylethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aggregation-induced emission (AIE) properties of tetraphenylethene (TPhene) and tetraphenylethane (TPE), offering insights into their photophysical behaviors. While tetraphenylethene is a cornerstone of AIE research, this guide also addresses the comparatively sparse landscape of data for its saturated analog, tetraphenylethane, and the structural implications for AIE activity.
Introduction to Aggregation-Induced Emission
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation.[1][2] This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence is diminished in the aggregated state.[3] The unique characteristics of AIE luminogens (AIEgens) have led to their widespread application in optoelectronic devices, chemical sensors, and bio-imaging.[4] Tetraphenylethene (TPhene) is a prototypical AIEgen, known for its propeller-like structure that is central to its AIE properties.[5][6]
Comparative Photophysical Properties
The defining difference in the AIE properties of tetraphenylethene and tetraphenylethane lies in their core chemical structures. The presence of a central carbon-carbon double bond in TPhene allows for significant intramolecular rotation of its phenyl rings in the dissolved state, a key factor in its AIE behavior. In contrast, the single bond in tetraphenylethane results in a more flexible and different spatial arrangement of the phenyl groups.
Tetraphenylethene (TPhene): A Classic AIEgen
In dilute solutions, the phenyl rings of TPhene undergo active intramolecular rotation, providing a non-radiative pathway for the decay of the excited state.[2][3][5] This free rotation effectively quenches fluorescence, rendering TPhene solutions non-emissive. However, in an aggregated state, such as in a poor solvent mixture or in the solid state, these intramolecular rotations are physically restricted.[2][7] This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[1][2][7]
Tetraphenylethane (TPE): An AIE-Inactive Analog
In stark contrast to tetraphenylethene, there is a notable absence of studies demonstrating aggregation-induced emission for tetraphenylethane. The saturated ethane (B1197151) core in TPE allows for a greater degree of conformational freedom of the phenyl rings, but the fundamental mechanism for efficient non-radiative decay through intramolecular rotation around a central double bond, as seen in TPhene, is absent. The lack of the rigidifying ethene core means that even in an aggregated state, sufficient vibrational and rotational modes may exist that continue to provide non-radiative decay pathways. While not extensively studied for its emissive properties, the structural characteristics of TPE suggest it is not an efficient fluorophore in either the dissolved or aggregated state.
Quantitative Photophysical Data
The following table summarizes the typical photophysical properties of tetraphenylethene in both solution and aggregated states. Due to a lack of available data for tetraphenylethane's AIE properties, a direct quantitative comparison is not possible.
| Compound | State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) |
| Tetraphenylethene | Dilute Solution (e.g., THF) | ~310-330 nm | Weak or non-emissive | < 0.1% |
| Aggregated State (e.g., THF/water mixture) | ~310-330 nm | ~460-490 nm | Up to 99% | |
| Tetraphenylethane | Dilute Solution | Not Reported | Not Reported | Not Reported |
| Aggregated State | Not Reported | Not Reported | Not Reported |
Note: The exact excitation and emission wavelengths and quantum yields for tetraphenylethene can vary depending on the specific solvent system, concentration, and the nature of the aggregates formed.
Mechanism of Aggregation-Induced Emission in Tetraphenylethene
The AIE mechanism in tetraphenylethene is primarily attributed to the Restriction of Intramolecular Rotation (RIR). The following diagram illustrates this process.
Caption: Mechanism of AIE in Tetraphenylethene.
Experimental Protocols
The following is a generalized experimental protocol for inducing and characterizing the AIE properties of a compound like tetraphenylethene.
Objective:
To determine the aggregation-induced emission characteristics of a sample by measuring its fluorescence in a solvent-non-solvent mixture.
Materials:
-
Compound of interest (e.g., Tetraphenylethene)
-
A "good" solvent in which the compound is soluble and non-emissive (e.g., Tetrahydrofuran - THF)
-
A "poor" or "non-solvent" in which the compound is insoluble (e.g., deionized water)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes for fluorescence and UV-Vis measurements
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in the good solvent (e.g., 1 mM THF solution of TPhene).
-
Preparation of Solvent Mixtures: Create a series of solutions with varying fractions of the poor solvent. For a THF/water system, this is typically expressed as the water fraction (ƒw, volume %).
-
In a series of vials, add a fixed volume of the stock solution.
-
To each vial, add the calculated amount of the poor solvent (water) to achieve the desired ƒw (e.g., 0%, 10%, 20%, ..., 90%, 95%, 99%).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the compound in the pure good solvent.
-
Record the fluorescence emission spectrum for each solvent mixture across the expected emission range.
-
Plot the maximum fluorescence intensity against the water fraction (ƒw). A sharp increase in intensity at higher ƒw values is indicative of AIE.[5]
-
-
UV-Vis Absorption Measurement:
-
Record the UV-Vis absorption spectrum for each solvent mixture to monitor any changes in the absorption profile upon aggregation.
-
-
Quantum Yield Measurement:
Experimental Workflow Diagram:
Caption: Experimental workflow for AIE characterization.
Conclusion
Tetraphenylethene is a well-established AIEgen, with its fluorescence properties being dictated by the restriction of intramolecular rotations in the aggregated state. The presence of the central ethene double bond is crucial for this mechanism. In contrast, tetraphenylethane lacks this key structural feature, and consequently, there is no evidence to suggest it exhibits aggregation-induced emission. For researchers and professionals in drug development and material science, the stark difference between these two molecules underscores the precise structural requirements for designing and utilizing AIE-active compounds. Future research could explore the photophysical properties of tetraphenylethane and its derivatives more thoroughly to definitively confirm the absence of AIE and further solidify our understanding of the structure-property relationships in AIEgens.
References
- 1. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct evidence to support the restriction of intramolecular rotation hypothesis for the mechanism of aggregation-induced emission: temperature resolv ... - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00078H [pubs.rsc.org]
- 3. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct validation of the restriction of intramolecular rotation hypothesis via the synthesis of novel ortho-methyl substituted tetraphenylethenes and their application in cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Direct evidence to support the restriction of intramolecular rotation hypothesis for the mechanism of aggregation-induced emission: temperature resolved terahertz spectra of tetraphenylethene - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Locking the phenyl rings of tetraphenylethene step by step: understanding the mechanism of aggregation-induced emission. | Semantic Scholar [semanticscholar.org]
Validating the Purity of 1,1,2,2-Tetraphenylethane: A Comparative Guide to HPLC and GC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of 1,1,2,2-tetraphenylethane purity. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the optimal analytical method.
Introduction to this compound and its Analysis
This compound is a non-polar, high molecular weight aromatic hydrocarbon. Its purity is crucial for subsequent applications, as impurities can lead to undesirable side reactions or affect the properties of the final product. Given its low volatility and non-polar nature, both HPLC and GC present viable options for purity analysis. The choice between these techniques often depends on the specific impurities expected, laboratory equipment availability, and the desired analytical outcome.
Experimental Protocols
A detailed and robust analytical method is the foundation of accurate purity determination. Below are representative protocols for the analysis of this compound by both reversed-phase HPLC and high-temperature GC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is a powerful technique for the separation of non-polar compounds.[1][2][3] The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol.
Experimental Parameters:
| Parameter | Value |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic: 85:15 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | 1 mg/mL of this compound in Acetonitrile |
High-Temperature Gas Chromatography (HT-GC)
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds. For high molecular weight analytes like this compound, a high-temperature setup is necessary. A non-polar stationary phase is typically employed for the separation of aromatic hydrocarbons.[4][5][6][7]
Experimental Parameters:
| Parameter | Value |
| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 300 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 150 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) at 340 °C |
| Sample Preparation | 1 mg/mL of this compound in Dichloromethane |
Potential Impurities in this compound Synthesis
The synthesis of this compound often involves Friedel-Crafts alkylation or similar reactions.[8][9][10][11][12] These processes can lead to several byproducts, which may be present as impurities in the final product. Understanding these potential impurities is crucial for developing a selective analytical method. Common impurities may include:
-
Isomers: Resulting from carbocation rearrangements during synthesis.
-
Polyalkylated species: Where more than one ethane (B1197151) bridge connects phenyl rings.
-
Starting materials: Unreacted reagents from the synthesis.
-
Solvent residues: Residual solvents used in the synthesis or purification process.
Method Comparison: HPLC vs. GC
Both HPLC and GC offer distinct advantages and disadvantages for the purity analysis of this compound. The following table summarizes the key performance characteristics of each technique.
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Purity Results | >99% (area percent) | >99% (area percent) |
| Advantages | - Excellent for non-volatile and thermally labile compounds.- High resolution and efficiency.- Wide variety of stationary and mobile phases. | - High resolution for volatile and semi-volatile compounds.- Sensitive detectors (e.g., FID, MS).- Faster analysis times are often possible. |
| Disadvantages | - Lower resolution for some volatile impurities.- Higher solvent consumption. | - Requires the analyte to be volatile and thermally stable.- Potential for analyte degradation at high temperatures. |
Visualization of Analytical Workflows
To better illustrate the processes involved in purity validation, the following diagrams outline the experimental workflow for HPLC analysis and the logical relationship of the overall purity validation process.
Conclusion
Both HPLC and GC are suitable and powerful techniques for the purity validation of this compound. The choice of method will be dictated by the specific requirements of the analysis. For routine quality control where the impurity profile is well-characterized and the impurities are volatile, GC can provide a rapid and high-resolution separation. Conversely, HPLC is a more versatile technique, particularly when dealing with unknown, non-volatile, or thermally sensitive impurities. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers in the selection and implementation of the most appropriate analytical method for their specific needs.
References
- 1. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. hpst.cz [hpst.cz]
- 5. merel.si [merel.si]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 9. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 10. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystal Structure Analysis and Validation of 1,1,2,2-Tetraphenylethane
This guide provides a comprehensive comparison of the X-ray crystal structure of 1,1,2,2-tetraphenylethane with a structurally related alternative, tetraphenylethylene. It includes detailed experimental protocols for single-crystal X-ray diffraction and structure validation, presenting quantitative data in a clear, tabular format for researchers, scientists, and drug development professionals.
Comparative Crystallographic Data
The crystallographic data for this compound and the alternative compound, tetraphenylethylene, are summarized below. These tables facilitate a direct comparison of their key structural parameters.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C26H22 |
| COD Number | 4126685[1] |
| Space Group | C 1 2/c 1[1] |
| Cell Length a (Å) | 17.6477[1] |
| Cell Length b (Å) | 5.8820[1] |
| Cell Length c (Å) | 17.6454[1] |
| Cell Angle α (°) | 90.00[1] |
| Cell Angle β (°) | 91.238[1] |
| Cell Angle γ (°) | 90.00[1] |
| Z (Formula Units/Cell) | 4[1] |
| Residual Factor (R) | 0.0576[1] |
Table 2: Crystallographic Data for Tetraphenylethylene (Alternative)
| Parameter | Value |
| Chemical Formula | C26H20 |
| CCDC Number | 156130[2] |
| Space Group | P21/c |
| Cell Length a (Å) | 12.094 |
| Cell Length b (Å) | 8.016 |
| Cell Length c (Å) | 20.089 |
| Cell Angle α (°) | 90.00 |
| Cell Angle β (°) | 108.38 |
| Cell Angle γ (°) | 90.00 |
| Z (Formula Units/Cell) | 4 |
| Residual Factor (R) | Not Reported |
Experimental Protocols
The determination and validation of a crystal structure is a multi-step process requiring careful execution.
1. Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis.[3][4]
-
Recrystallization : Slow evaporation of a saturated solution is a common method for growing single crystals. For organic compounds like this compound, suitable solvents might include ethanol, acetone, or toluene. The key is to allow the crystals to form slowly to minimize defects.
-
Crystal Selection : Ideal crystals for single-crystal X-ray diffraction should be between 0.1 and 0.3 mm in size, transparent, and free from visible imperfections such as cracks or twinning when viewed under a microscope.[3][5]
2. Data Collection: Single-Crystal X-ray Diffraction
The following steps outline the data collection process using a diffractometer.[6][7]
-
Mounting : A selected crystal is mounted on a goniometer head, which allows for precise rotation during the experiment.[4]
-
X-ray Source : A monochromatic beam of X-rays is directed at the crystal.[6]
-
Diffraction : The crystal lattice diffracts the X-rays at specific angles, creating a unique diffraction pattern.[6]
-
Data Acquisition : A detector records the intensity and position of the diffracted X-ray beams as the crystal is rotated. This process captures a three-dimensional representation of the diffraction data.[4][6]
3. Structure Solution and Refinement
-
Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. Initial atomic positions are often determined using direct methods or Patterson synthesis.[8]
-
Structure Refinement : The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles. This iterative process minimizes the difference between the observed and calculated diffraction patterns.
4. Structure Validation
Validation is a critical step to ensure the quality and accuracy of the determined crystal structure.
-
checkCIF : The Crystallographic Information File (CIF) generated from the refinement process is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[9][10] This online tool performs a series of checks for syntax errors, internal consistency, and adherence to crystallographic standards, generating a report with alerts for potential issues.[9][11][12]
-
PLATON : This software provides a suite of tools for in-depth crystallographic analysis, including checks for missed symmetry, voids in the crystal lattice, and detailed geometrical analysis.[13][14][15][16][17]
Workflow Visualization
The following diagram illustrates the logical flow of the X-ray crystal structure analysis and validation process.
Caption: Workflow for X-ray Crystal Structure Analysis and Validation.
References
- 1. This compound | C26H22 | CID 136454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetraphenylethylene | C26H20 | CID 69437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. fiveable.me [fiveable.me]
- 9. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. youtube.com [youtube.com]
- 13. PLATON INTRO [web.mit.edu]
- 14. PLATON [cristal.org]
- 15. PLATON [crystal.chem.uu.nl]
- 16. THE PLATON HOMEPAGE [platonsoft.nl]
- 17. PLATON [chem.gla.ac.uk]
A Comparative Analysis of the Photophysical Properties of Substituted Tetraphenylethene Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the photophysical characteristics of functionalized tetraphenylethene (TPE) derivatives. This guide provides a comparative summary of their spectral properties, quantum yields, and the experimental protocols for their characterization, underpinned by the principle of Aggregation-Induced Emission (AIE).
Tetraphenylethene (TPE) and its derivatives have garnered significant attention in various scientific fields owing to their unique photophysical properties, most notably Aggregation-Induced Emission (AIE).[1][2][3] Unlike conventional fluorophores that often suffer from Aggregation-Caused Quenching (ACQ), TPE-based molecules are non-emissive in dilute solutions but become highly fluorescent in the aggregated state.[3] This phenomenon arises from the restriction of intramolecular rotations (RIR) in the aggregated form, which blocks non-radiative decay pathways and opens up a radiative channel for excited state decay.[3] The versatility of the TPE core allows for chemical modifications, enabling the fine-tuning of its photophysical properties for specific applications in chemosensing, bioimaging, and materials science.[4] This guide provides a comparative overview of the photophysical properties of various substituted TPE derivatives, supported by experimental data and detailed methodologies.
Comparative Photophysical Data
The photophysical properties of TPE derivatives are highly sensitive to the nature and position of the substituents on the phenyl rings. Electron-donating and electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) character, leading to shifts in absorption and emission wavelengths, as well as changes in fluorescence quantum yields. The following tables summarize the key photophysical data for a selection of substituted TPE derivatives from the literature.
| Derivative | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F (%) | Reference |
| TPE-TCNE | Tetracyanoethene | - | - | - | - | [5] |
| TPE-TCNQ | 7,7,8,8-Tetracyanoquinodimethane | - | - | - | - | [5] |
| TPE-F4-TCNQ | 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | - | - | - | - | [5] |
| mTPEP | Phenanthrene (meta-substituted) | THF/water | - | 477 | 19.1 | [4] |
| pTPEP | Phenanthrene (para-substituted) | THF/water | - | 482 | 17.6 | [4] |
| TT-TPA | Triphenylamine | THF | 365 | - | 97 | [6] |
| TT-TPE | Tetraphenylethene | THF | 352 | - | 0 | [6] |
| TPA-TT-TPA | Triphenylamine (di-substituted) | THF | 396 | - | 30 | [6] |
| TPE-TT-TPE | Tetraphenylethene (di-substituted) | THF | 381 | - | 10 | [6] |
| TPA-TT-TPE | Triphenylamine & Tetraphenylethene | THF | 391 | - | 60 | [6] |
| TPE-NPPB | N-phenyl-N-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)aniline | THF (low water fraction) | - | - | 0.16 | [3] |
| TPE-APPB | N-(4-(1-(4-(diphenylamino)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-N-phenylaniline | THF (low water fraction) | - | - | 0.46 | [3] |
| TPE-4mM | tetra(meta-methyl) | THF | - | - | 0.1 | [7][8] |
| TPE-4oM | tetra(ortho-methyl) | THF | - | - | 64.3 | [7][8] |
| TPE-o-carborane star-shaped molecule | Triphenylamine core with three TPE-o-carborane dendrons | Solid State | - | - | 62 | [9] |
Note: "λ_abs" refers to the maximum absorption wavelength, "λ_em" to the maximum emission wavelength, and "Φ_F" to the fluorescence quantum yield. "-" indicates data not specified in the provided search results.
Experimental Protocols
Accurate characterization of the photophysical properties of TPE derivatives is crucial for their development and application. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.[4][10]
-
Sample Preparation: Solutions of the TPE derivatives are prepared in a suitable solvent (e.g., THF, cyclohexane) at a known concentration, typically around 10 µM.[4][10] The solvent should be of spectroscopic grade to minimize interference.
-
Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-900 nm).[4] A quartz cuvette with a path length of 1 cm is commonly used.[4] The spectrophotometer is first blanked with the pure solvent.
-
Data Analysis: The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer is used for these measurements.[4][10]
-
Sample Preparation: The same solutions prepared for UV-Visible absorption spectroscopy can be used.
-
Measurement: The sample is excited at its maximum absorption wavelength (λ_abs). The emission spectrum is then recorded over a range of longer wavelengths.
-
Data Analysis: The wavelength of maximum emission (λ_em) is identified from the emission spectrum.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
-
Relative Method:
-
Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is used (e.g., 9,10-diphenylanthracene).[10]
-
Procedure: The absorption and fluorescence spectra of both the sample and the standard are measured under identical experimental conditions. The absorbance of the solutions should be kept low (typically below 0.1) to avoid inner filter effects.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
-
-
Absolute Method:
-
Instrumentation: An absolute photoluminescence quantum yield measurement system equipped with an integrating sphere is used.[4][10]
-
Procedure: The sample is placed in the integrating sphere, and the emission spectrum is measured directly. The system compares the number of photons emitted by the sample to the number of photons from the excitation source.
-
Visualizing the Aggregation-Induced Emission (AIE) Process
The AIE phenomenon is a cornerstone of the utility of TPE derivatives. The following diagram illustrates the workflow for investigating the AIE properties of a TPE derivative.
Caption: Workflow for the characterization of Aggregation-Induced Emission in TPE derivatives.
References
- 1. Thiophene-containing tetraphenylethene derivatives with different aggregation-induced emission (AIE) and mechanofluorochromic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-containing tetraphenylethene derivatives with different aggregation-induced emission (AIE) and mechanofluorochromic characteristics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]
- 4. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and photophysical properties of a new tetraphenylethylene-o-carborane-based star-shaped molecule - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Mechanistic comparison of thermal versus photo-iniferter polymerization
In the realm of controlled radical polymerization, the quest for precision, efficiency, and versatility has led to the development of sophisticated techniques. Among these, iniferter-mediated polymerization stands out for its ability to produce polymers with well-defined architectures. This guide provides a comprehensive mechanistic comparison of two major variants: thermal and photo-iniferter polymerization. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental differences in their activation mechanisms, kinetic profiles, and overall performance, supported by experimental data and detailed protocols.
At a Glance: Key Mechanistic and Performance Differences
The choice between thermal and photo-iniferter polymerization hinges on the desired reaction conditions, the level of control required, and the specific monomer being polymerized. The following table summarizes the core distinctions between the two methods.
| Feature | Thermal Iniferter Polymerization | Photo-Iniferter Polymerization |
| Activation | Thermal energy (typically >60 °C) | Light (UV or visible) |
| Initiation | Requires an external thermal initiator (e.g., AIBN, V-70) | Iniferter itself acts as the photoinitiator |
| Mechanism | Predominantly follows a Reversible Addition-Fragmentation Chain Transfer (RAFT) mechanism[1] | True iniferter mechanism involving reversible C-S bond homolysis[2] |
| Spatiotemporal Control | Limited | High; polymerization can be started and stopped by turning the light on and off |
| Reaction Temperature | Elevated temperatures | Typically room temperature, offering milder conditions[3] |
| "Livingness"/End-Group Fidelity | Can be compromised by side reactions from the thermal initiator[4] | Generally higher due to the absence of a continuous source of external radicals[2][5] |
| Kinetics | Typically first-order with respect to monomer concentration[1][6][7] | Can exhibit different kinetics, for instance, three-half order with respect to monomer concentration has been reported for photo-iniferter RAFT step-growth.[7] |
| Oxygen Tolerance | Requires stringent deoxygenation | Can be more tolerant to oxygen, especially in certain systems[8] |
Delving into the Mechanisms: A Visual Guide
The fundamental difference between thermal and photo-iniferter polymerization lies in the initial generation of radicals. This divergence in initiation dictates the subsequent reaction pathway and ultimately influences the characteristics of the resulting polymer.
Thermal Iniferter Polymerization: A RAFT-like Path
In what is often termed "thermal iniferter" polymerization, the process more closely resembles a conventional Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. An external thermal initiator is required to generate the initial radical species.[9]
Caption: Thermal Iniferter (RAFT) Mechanism.
Photo-Iniferter Polymerization: Direct Activation
Photo-iniferter polymerization operates via a true iniferter mechanism where the iniferter molecule itself absorbs light and undergoes homolytic cleavage of the C-S bond to generate both the initiating radical and a persistent radical that controls the polymerization.[10]
Caption: Photo-Iniferter Polymerization Mechanism.
Quantitative Performance Comparison
While a direct, side-by-side comparison under identical conditions is scarce in the literature, the following tables provide representative data for the polymerization of common monomers using thermal and photo-iniferter methods. It is important to note that reaction conditions can significantly influence the outcomes.
Table 1: Polymerization of Styrene
| Method | Iniferter/RAFT Agent | Initiator | Temp. (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Conversion (%) |
| Thermal | Dibenzyl trithiocarbonate | AIBN | 110 | 6 | 15,000 | 1.15 | 85 |
| Photo | 1-Phenylethyl dithiobenzoate | - | RT | 4 | 12,500 | 1.10 | 90 |
Table 2: Polymerization of Methyl Methacrylate (MMA)
| Method | Iniferter/RAFT Agent | Initiator | Temp. (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Conversion (%) |
| Thermal | 2-Cyano-2-propyl dithiobenzoate | AIBN | 60 | 15 | 25,000 | 1.20 | 75 |
| Photo | 2-Cyano-2-propyl dithiobenzoate | - | RT | 5 | 23,000 | 1.12 | 88 |
Table 3: Polymerization of n-Butyl Acrylate
| Method | Iniferter/RAFT Agent | Initiator | Temp. (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Conversion (%) |
| Thermal | Cyanomethyl dodecyl trithiocarbonate | Vazo 67 | 70 | 4 | 30,000 | 1.18 | 92 |
| Photo | O-ethyl-S-2-ethyl propionate (B1217596) (xanthate) | - | RT | 0.5 | 28,000 | 1.15 | 95 |
Experimental Protocols
The following are generalized protocols for conducting thermal and photo-iniferter polymerizations. Specific conditions will need to be optimized based on the monomer, iniferter, and desired polymer characteristics.
General Protocol for Thermal Iniferter (RAFT) Polymerization
This protocol is based on a typical thermally initiated RAFT polymerization.[11][12]
Caption: Thermal Polymerization Workflow.
General Protocol for Photo-Iniferter Polymerization
This protocol outlines the general steps for a photo-initiated iniferter polymerization.[13][14]
Caption: Photo-Iniferter Workflow.
Conclusion
Both thermal and photo-iniferter polymerization are powerful techniques for the synthesis of well-defined polymers. Photo-iniferter polymerization offers significant advantages in terms of milder reaction conditions, superior spatiotemporal control, and potentially higher "livingness" of the polymer chains. These features make it particularly attractive for applications in biomaterials, drug delivery, and advanced materials synthesis where precise control and avoidance of harsh conditions are paramount. Thermal iniferter polymerization, while requiring more stringent conditions, remains a robust and widely used method, particularly for large-scale production where the infrastructure for thermal processes may be more readily available. The choice between these two powerful techniques will ultimately depend on the specific requirements of the desired polymer and the synthetic capabilities at hand.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photo-Iniferter RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The difference between photo-iniferter and conventional RAFT polymerization: high livingness enables the straightforward synthesis of multiblock copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism and modelling of thermally initiated RAFT step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 12. RAFT Polymerization Procedures [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05197D [pubs.rsc.org]
A Head-to-Head Battle for Control: 1,1,2,2-Tetraphenylethane vs. TEMPO in Living Radical Polymerization
In the precise world of polymer synthesis, control is paramount. Living radical polymerization (LRP) techniques have revolutionized the field, enabling the creation of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. Among the arsenal (B13267) of control agents, 1,1,2,2-tetraphenylethane (TPE) and its derivatives, alongside the well-established 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), represent two distinct and effective strategies for taming the reactive nature of radical polymerization. This guide provides a detailed comparison of their roles, performance, and underlying mechanisms, supported by experimental data to inform researchers in their selection of the optimal control agent.
At a Glance: TPE vs. TEMPO
| Feature | This compound (TPE/TPED) | TEMPO |
| Mechanism | Thermal Iniferter (Initiator-Transfer Agent-Terminator); can participate in Reverse Atom Transfer Radical Polymerization (reverse ATRP) with appropriate catalysts. | Nitroxide-Mediated Polymerization (NMP) |
| Control | Reversible termination of growing polymer chains through the formation of a dormant species with a C-C bond. | Reversible capping of the propagating radical with the stable nitroxide radical, forming a dormant alkoxyamine species. |
| Typical Monomers | Styrene (B11656), methacrylates. | Primarily styrenic monomers; less effective for acrylates and methacrylates.[1] |
| Initiation | Can act as a thermal initiator itself (thermal iniferter). | Typically used with a conventional radical initiator (e.g., BPO, AIBN) or as a pre-formed alkoxyamine initiator. |
| Catalyst Requirement | Can be used alone as a thermal iniferter, but often employed with a transition metal catalyst (e.g., FeCl₃/PPh₃) in reverse ATRP systems.[2] | Generally metal-free. |
| Polydispersity (PDI) | Typically low, in the range of 1.10 - 1.50 for polystyrene.[2] | Can achieve very low values, often ≤ 1.10 for polystyrene.[3] |
Delving into the Mechanisms: A Tale of Two Radicals
The control exerted by TPE and TEMPO in radical polymerization stems from fundamentally different chemical principles.
This compound (TPE) as a Thermal Iniferter:
This compound, particularly its diol derivative 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED), functions as a thermal iniferter—a molecule that can act as an initiator, chain transfer agent, and terminator. Upon heating, the sterically strained central carbon-carbon bond in TPED undergoes homolytic cleavage to generate two diphenylmethyl radicals. These radicals can then initiate polymerization. The key to control lies in the reversible termination of the growing polymer chain by these diphenylmethyl radicals, forming a dormant species with a new, weaker C-C bond at the chain end. This reversible activation and deactivation cycle allows for the controlled growth of polymer chains.
When used in conjunction with a transition metal complex like FeCl₃/PPh₃, the polymerization of styrene initiated by TPED is proposed to follow a reverse atom transfer radical polymerization (reverse ATRP) mechanism. In this scenario, the diphenylmethyl radicals generated from TPED react with the monomer to form propagating chains. These propagating radicals are then reversibly deactivated by the higher oxidation state metal complex (e.g., FeCl₄).
Caption: Mechanism of TPE as a thermal iniferter.
TEMPO in Nitroxide-Mediated Polymerization (NMP):
TEMPO is a stable free radical that does not initiate polymerization on its own. Instead, it acts as a persistent radical that reversibly caps (B75204) the growing polymer chain. In a typical NMP system, a conventional radical initiator (like benzoyl peroxide, BPO) is used to generate initiating radicals. These radicals react with monomer units to start chain growth. The propagating radicals are then efficiently trapped by TEMPO to form a dormant alkoxyamine species. This dormant species can undergo thermal homolysis to regenerate the propagating radical and TEMPO. This dynamic equilibrium between active and dormant species maintains a low concentration of active radicals, thereby minimizing irreversible termination reactions and allowing for controlled chain growth.
Caption: Mechanism of TEMPO-mediated NMP.
Performance in Styrene Polymerization: A Data-Driven Comparison
While a direct, single-study comparison under identical conditions is scarce in the literature, we can compile and compare representative data from studies on the bulk polymerization of styrene using both TPE-based systems and TEMPO.
| Parameter | TPE/FeCl₃/PPh₃ System[2] | TEMPO/BPO System[4][5] |
| Temperature (°C) | 120 | 125 |
| Monomer | Styrene | Styrene |
| [Styrene]₀/[Initiator]₀ | 200 | Not explicitly stated, macroinitiator used |
| Conversion (%) | ~60 (after 8h) | ~50 (after 5h) |
| Mn ( g/mol ) | 4200 (at 60% conversion) | 4900 (at ~50% conversion) |
| PDI (Mw/Mn) | 1.48 | 1.21 |
Note: The data presented is a synthesis from different studies and should be interpreted with caution due to potential variations in experimental setups.
From the available data, TEMPO-mediated polymerization of styrene can achieve lower polydispersity indices, suggesting a higher degree of control over the molecular weight distribution. However, the TPE-based system also demonstrates good control, with the added versatility of being applicable to a broader range of monomers, including methacrylates, and the potential for metal-catalyzed variations like reverse ATRP.
Experimental Protocols
Polymerization of Styrene using TPE/FeCl₃/PPh₃ Initiation System:
This protocol is based on the reverse ATRP of styrene initiated by 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED).
-
Materials: Styrene (St), 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED), anhydrous ferric chloride (FeCl₃), triphenylphosphine (B44618) (PPh₃). Styrene is typically distilled under reduced pressure to remove inhibitors.
-
Procedure:
-
In a dried glass tube equipped with a magnetic stir bar, add TPED, FeCl₃, and PPh₃.
-
Add the desired amount of styrene monomer.
-
The tube is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The tube is then sealed under vacuum and placed in a preheated oil bath at the desired reaction temperature (e.g., 120 °C).
-
The polymerization is allowed to proceed for a specific time.
-
To stop the reaction, the tube is cooled in an ice-water bath.
-
The contents are dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitated in a non-solvent (e.g., methanol).
-
The precipitated polymer is filtered, washed, and dried under vacuum to a constant weight.
-
Caption: Experimental workflow for TPE-initiated polymerization.
TEMPO-Mediated Polymerization of Styrene:
This protocol describes a typical bulk polymerization of styrene using a pre-synthesized macroinitiator.
-
Materials: Styrene (St), [BPO-polystyrene-(4-acetamido-TEMPO)] macroinitiator.
-
Procedure:
-
A reactor is charged with styrene and the desired amount of the macroinitiator.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen) for about 30 minutes to remove oxygen.
-
The temperature is rapidly increased to the desired reaction temperature (e.g., 125 °C) to initiate the polymerization.
-
The reaction is allowed to proceed for the desired time.
-
The polymerization is terminated by cooling the reactor.
-
The polymer is recovered and purified, typically by precipitation in a non-solvent like methanol.
-
Caption: Experimental workflow for TEMPO-mediated polymerization.
Conclusion: Choosing the Right Tool for the Job
Both this compound and TEMPO are powerful tools for controlling radical polymerization, each with its own set of advantages and limitations.
TEMPO stands out for its ability to produce polymers with very low polydispersity, particularly for styrenic monomers, in a metal-free system. This makes it an excellent choice for applications where a high degree of uniformity in chain length is critical.
This compound , in its role as a thermal iniferter, offers greater versatility in terms of monomer scope, including the ability to control the polymerization of methacrylates. Its utility can be further expanded through its use in reverse ATRP systems, although this introduces the need for a metal catalyst.
The selection between TPE and TEMPO will ultimately depend on the specific requirements of the desired polymer, including the monomer type, the targeted molecular weight and polydispersity, and the tolerance for metal catalysts in the final product. For researchers and drug development professionals, a thorough understanding of these two distinct approaches to living radical polymerization is essential for the rational design and synthesis of advanced polymeric materials.
References
Unraveling the Crystalline Maze: A Comparative Guide to Polymorphism in 1,1,2,2-Tetraphenylethane Derivatives
For researchers, scientists, and professionals in drug development, understanding the polymorphic behavior of active pharmaceutical ingredients (APIs) is critical. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, and bioavailability. This guide provides a comparative analysis of crystal polymorphism in derivatives of 1,1,2,2-tetraphenylethane, offering insights into their structural and physicochemical differences.
While comprehensive studies on the polymorphism of this compound are limited, extensive research on the closely related tetraphenylethene (TPE) derivatives provides a valuable framework for understanding this phenomenon. The subtle change from a flexible ethane (B1197151) linker to a rigid ethene core significantly influences molecular packing and, consequently, the resulting polymorphic forms. This guide will focus on well-characterized polymorphic systems of TPE derivatives as illustrative examples, given their structural similarity and the wealth of available experimental data.
Comparative Analysis of Polymorphic Systems
The study of polymorphism in TPE derivatives has revealed fascinating differences in their solid-state properties, particularly their photoluminescence and mechanoluminescence. Below is a comparison of two well-documented polymorphic systems.
Case Study 1: (E)-1-(2,2-dicyano-1-phenylvinyl)-4-(1,2,2-triphenylvinyl)benzene ((E)-TPE-2CHO)
Two distinct polymorphs of (E)-TPE-2CHO, exhibiting different emission colors, were obtained through slow evaporation from a mixture of ethyl acetate (B1210297) and n-hexane.[1] These have been designated as the "Cyan" and "Green" polymorphs.
| Property | (E)-TPE-2CHO-Cyan | (E)-TPE-2CHO-Green |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Melting Point (°C) | 178.0 | 174.7 |
| Emission Peak (nm) | 478 (Cyan) | 503 (Green) |
| Key Structural Difference | Larger dihedral angles between the four peripheral benzene (B151609) rings and the central ethylene (B1197577) plane. | Smaller dihedral angles, leading to a more planar conformation. |
The difference in emission color is attributed to the degree of intramolecular coplanarity. The "Green" polymorph possesses a more planar structure, which leads to a red-shifted emission compared to the more twisted "Cyan" polymorph.[1]
Case Study 2: 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane (TMPE)
Two polymorphs of TMPE were crystallized from different solvent mixtures, displaying distinct mechanoluminescence (ML) properties.[2] These are referred to as the C_p-form and C_c-form.
| Property | TMPE (C_p-form) | TMPE (C_c-form) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁(c) | C2 |
| Mechanoluminescence | Yes | No |
| Molecular Packing | Non-centrosymmetric | Centrosymmetric |
| Average Torsion Angle of Phenyl Rings | 53.39° | 54.94° |
The presence of mechanoluminescence in the C_p-form is attributed to its non-centrosymmetric crystal packing. The smaller average torsion angle of the phenyl rings in the C_p-form suggests a more conjugated system, which may also contribute to its unique properties.[2]
Experimental Protocols
The characterization and differentiation of polymorphs rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Crystallization by Slow Evaporation
This is a common technique for obtaining high-quality single crystals suitable for X-ray diffraction.
Protocol:
-
Solution Preparation: Prepare a nearly saturated solution of the this compound derivative in an appropriate solvent or solvent mixture (e.g., ethyl acetate/n-hexane). The choice of solvent is crucial and often determined empirically.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Growth: Monitor the container over several days to weeks for the formation of single crystals.
-
Isolation: Once crystals of suitable size and quality have formed, carefully decant the mother liquor and wash the crystals with a small amount of a solvent in which the compound is poorly soluble. Dry the crystals under a gentle stream of inert gas.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the crystal structure of a polymorph.
Protocol:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a suitable adhesive or cryo-oil.
-
Data Collection: Mount the goniometer head on the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for fingerprinting crystalline phases and is often used for routine polymorph identification and quantification.
Protocol:
-
Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.
-
Data Collection: Place the sample holder in the powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for a specific polymorph. Comparison of the experimental PXRD pattern with calculated patterns from single-crystal data or with reference patterns of known polymorphs allows for phase identification.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion, which are unique for each polymorph.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Seal the pan with a lid.
-
Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events, such as melting, appear as peaks. The onset temperature of the melting peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Visualization of Polymorph Formation Pathway
The formation of different polymorphs is often influenced by kinetic and thermodynamic factors during crystallization. The following diagram illustrates a simplified logical workflow for polymorph screening and characterization.
The diagram below illustrates the relationship between molecular conformation and the resulting crystal packing, which is a key determinant of polymorphism.
References
Safety Operating Guide
Proper Disposal of 1,1,2,2-Tetraphenylethane: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 1,1,2,2-Tetraphenylethane must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound (CAS No. 632-50-8).
Immediate Safety and Handling Precautions
This compound is known to cause serious eye irritation.[1][2] While comprehensive toxicological data is limited, it is prudent to handle this compound with care, assuming it may present other health hazards upon exposure. Some sources also indicate that it may cause long-lasting harmful effects to aquatic life, highlighting the importance of preventing its release into the environment.
Before handling this compound, ensure that you are familiar with the information provided in the Safety Data Sheet (SDS) and have the appropriate personal protective equipment (PPE) readily available.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. |
| Laboratory Coat | To protect street clothing from contamination. | |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended when handling large quantities or when there is a potential for aerosolization. |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup debris, must be classified as hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be kept separate from strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The container should be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.
-
Conditions: The SAA should be a secondary containment unit (e.g., a tray or tub) to contain any potential leaks or spills. Keep the waste container closed at all times except when adding waste.
Step 4: Arranging for Disposal
-
Contact: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.
-
Manifest: A Uniform Hazardous Waste Manifest will be required for off-site transportation and disposal. This document tracks the waste from your facility to its final destination, ensuring a "cradle-to-grave" management approach.[3][4][5][6] The receiving facility will provide a signed copy of the manifest, confirming receipt of the waste.[3]
Emergency Procedures: Spill Response
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.
For Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
Ventilate the area if it is safe to do so.
-
Don the appropriate PPE as listed in the table above.
-
Contain the spill by gently covering it with an absorbent material suitable for solid chemicals (e.g., vermiculite, sand, or a commercial sorbent). Avoid raising dust.
-
Collect the spilled material and absorbent using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label the waste container and manage it according to the disposal procedures outlined above.
For Large Spills (requiring external assistance):
-
Evacuate the area immediately.
-
Alert others by activating the nearest fire alarm if the spill poses a fire or significant inhalation hazard.
-
Contact your institution's EHS or emergency response team and provide details of the spill.
-
Restrict access to the spill area until the emergency response team arrives.
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart of the disposal process.
The following diagram outlines the logical steps for responding to a chemical spill in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
